3-Fluoro-2-methoxy-6-methylbenzoic acid
Description
The exact mass of the compound 3-Fluoro-2-methoxy-6-methylbenzoic acid is 184.05357231 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-2-methoxy-6-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxy-6-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-2-methoxy-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVLVQNOHJLVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Integration of 3-Fluoro-2-methoxy-6-methylbenzoic Acid in Modern Drug Discovery: Structural Profiling and Analytical Methodologies
As a Senior Application Scientist, I approach the characterization and utilization of fluorinated building blocks not merely as a synthetic exercise, but as a rigid, self-validating system where every analytical parameter directly informs downstream biological efficacy. 3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS: 1427395-63-8)[1] is a highly specialized aromatic scaffold. The strategic incorporation of fluorine, alongside methoxy and methyl substituents, profoundly alters the molecule's physicochemical properties, offering a powerful tool to fine-tune compounds for specific medicinal applications[2].
This technical guide deconstructs the molecular weight, formula, and structural logic of this compound, providing researchers with self-validating analytical protocols and synthetic workflows to accelerate structure–activity relationship (SAR) exploration[3].
Physicochemical Profiling & Structural Logic
The molecular formula C₉H₉FO₃ and its corresponding molecular weight of 184.16 g/mol [1] dictate the stoichiometric boundaries of our synthetic workflows. However, the true value of this building block lies in the spatial arrangement of its functional groups.
Quantitative Data Summary
The following table synthesizes the core quantitative parameters of the compound, mapping each metric to its practical significance in drug design.
| Property | Value | Causality / Significance |
| Molecular Formula | C₉H₉FO₃[1] | Defines the exact atomic composition and stoichiometry for synthetic planning. |
| Molecular Weight | 184.16 g/mol [1] | Critical for precise molarity calculations in high-throughput coupling reactions. |
| Exact Mass | 184.0536 Da | The theoretical target mass for High-Resolution Mass Spectrometry (HRMS) verification. |
| CAS Registry Number | 1427395-63-8[1] | Unique identifier for procurement, database indexing, and patent landscaping. |
| TPSA | 46.53 Ų[1] | Optimal for membrane permeability; indicates excellent oral bioavailability potential. |
| LogP (Calculated) | 1.84[1] | Favorable lipophilicity for fragment-based drug discovery (FBDD) without excessive hydrophobicity. |
Logical Relationship of Functional Groups
The di-ortho substitution pattern (methoxy at C2, methyl at C6) forces the carboxylic acid out of the aromatic plane, creating a highly specific conformational lock. Simultaneously, the fluorine at C3 modulates the electronic density of the ring, improving metabolic stability by blocking enzymatic breakdown at that position[3].
Figure 1: Logical relationship and causal effects of functional groups on the C9H9FO3 scaffold.
Self-Validating Analytical Methodologies
Trust in a building block begins with rigorous, self-validating analytical verification. To confirm the molecular weight (184.16) and formula (C₉H₉FO₃), we employ an orthogonal approach utilizing HRMS and multinuclear NMR.
Figure 2: Self-validating analytical workflow for C9H9FO3 structural verification.
Protocol A: HRMS Verification of Molecular Weight
Causality Focus: The carboxylic acid moiety readily deprotonates, making Negative Electrospray Ionization (ESI-) the optimal choice to prevent fragmentation artifacts common in positive ion mode.
-
Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to establish a 1 mg/mL stock solution.
-
Dilution: Dilute the stock to 1 µg/mL using a solvent matrix of H₂O/MeOH (50:50, v/v) containing 0.1% Formic Acid.
-
Ionization: Inject 5 µL into the ESI-TOF mass spectrometer operating in Negative Ion Mode (ESI-).
-
Acquisition & Validation: Scan across m/z 100–500. Identify the monoisotopic [M-H]⁻ peak. The theoretical exact mass of the anion is 183.046 m/z (184.0536 Da - 1.0078 Da). A mass error of < 5 ppm validates the C₉H₉FO₃ formula.
Protocol B: NMR Structural Elucidation
Causality Focus: DMSO-d₆ is selected as the solvent because its strong hydrogen-bond accepting nature disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, yielding a sharp, distinct -OH proton signal.
-
Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
-
¹H NMR (400 MHz): Acquire 16 scans. Key validations include the methoxy singlet (~3.8 ppm, 3H), the methyl singlet (~2.3 ppm, 3H), and the highly deshielded carboxylic acid proton (>12.0 ppm, 1H).
-
¹⁹F NMR (376 MHz): Acquire 16 scans with proton decoupling. The single resonance confirms the singular fluorine atom, with its chemical shift validating the ortho-methoxy/meta-carboxyl environment.
-
¹³C NMR (100 MHz): Acquire 256 scans. Verify the presence of exactly 9 distinct carbon environments, confirming the C₉ backbone.
Synthetic Integration: Sterically Hindered Amide Coupling
In medicinal chemistry, fluorinated benzoic acids are predominantly utilized to synthesize robust benzamide derivatives[2]. However, the di-ortho substitution of 3-Fluoro-2-methoxy-6-methylbenzoic acid creates immense steric hindrance at the carbonyl carbon. Standard coupling reagents (e.g., EDC/HOBt) often fail or result in poor yields.
Protocol C: HATU-Mediated Amidation Workflow
Causality Focus: HATU is selected because its 7-azabenzotriazole leaving group is highly reactive, and the intermediate uronium salt forms rapidly enough to overcome the steric shielding provided by the 2-methoxy and 6-methyl groups.
-
Activation: In an oven-dried flask under N₂, dissolve 1.0 eq (184.16 mg, 1.0 mmol) of 3-Fluoro-2-methoxy-6-methylbenzoic acid in 10 mL of anhydrous DMF (0.1 M).
-
Reagent Addition: Add 1.2 eq of HATU, followed by 2.0 eq of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Amine Coupling: Add 1.1 eq of the target primary or secondary amine. Stir continuously at room temperature for 4 to 12 hours (monitor via LC-MS).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with 5% LiCl aqueous solution to remove residual DMF.
-
Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure fluorinated benzamide.
Conclusion
The precise molecular weight (184.16 g/mol ) and formula (C₉H₉FO₃) of 3-Fluoro-2-methoxy-6-methylbenzoic acid represent more than just numbers; they define a highly optimized, sterically locked, and metabolically stable building block. By adhering to the self-validating analytical and synthetic protocols outlined above, drug development professionals can seamlessly integrate this scaffold into advanced medicinal chemistry pipelines, leveraging the unique properties of fluorine to drive therapeutic innovation.
Sources
Modulating Molecular Landscapes: Physicochemical Characteristics of Fluorinated Methoxybenzoic Acids in Drug Design
Executive Summary
In modern medicinal chemistry, the strategic decoration of aromatic scaffolds with specific functional groups is paramount for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. Fluorinated methoxybenzoic acids represent a privileged class of building blocks that synergize the unique electronic properties of fluorine with the steric and resonance capabilities of the methoxy group. This technical guide explores the physicochemical characteristics of these compounds, detailing how subtle positional shifts dictate acidity, lipophilicity, and metabolic stability, ultimately guiding rational drug design.
Physicochemical Profiling: The Interplay of Electronic and Steric Effects
The physicochemical behavior of fluorinated methoxybenzoic acids is governed by the competing and complementary effects of their substituents. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), while the methoxy group acts as an electron-donating group via resonance (+R) but is electron-withdrawing via induction (-I).
The acidity (pKa) of the carboxylic acid moiety is highly sensitive to the positional relationship of these groups. As demonstrated in Table 1, the baseline pKa of unsubstituted benzoic acid is approximately 4.2. Introducing a fluorine atom at the ortho position (e.g., 2-fluorobenzoic acid, pKa ≈ 3.27) drastically increases acidity due to proximity-based inductive stabilization of the carboxylate anion[1].
When combining both fluorine and methoxy groups, the net pKa is a product of their combined vectors:
Table 1: Physicochemical Properties of Isomeric Fluorinated Methoxybenzoic Acids
| Compound | CAS Number | Molecular Weight | Predicted pKa | Structural Rationale |
| 2-Fluoro-4-methoxybenzoic acid | 394-42-3 | 170.14 g/mol | 3.54 ± 0.10 | Strong ortho -I effect from fluorine significantly increases acidity, dominating the para +R effect of the methoxy group[2]. |
| 4-Fluoro-2-methoxybenzoic acid | 395-82-4 | 170.14 g/mol | 4.03 ± 0.10 | The ortho methoxy group's +R effect partially offsets the para fluorine's -I effect, resulting in a moderate pKa[3]. |
| 3-Fluoro-4-methoxybenzoic acid | 403-20-3 | 170.14 g/mol | 4.13 ± 0.10 | The meta fluorine exerts a weaker inductive pull, while the para methoxy +R effect dominates, keeping the pKa near the baseline[4][5]. |
Structural Biology & ADME Implications
The incorporation of fluorine and methoxy groups is a deliberate strategy to modulate Absorption, Distribution, Metabolism, and Excretion (ADME) properties[6].
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (485.3 kJ/mol). Placing fluorine at metabolic hotspots effectively shields the aromatic ring from cytochrome P450-mediated oxidation[6].
-
Lipophilicity and Permeability: Fluorine substitution enhances lipophilicity (LogP/LogD), improving cell membrane permeability and blood-brain barrier penetration[6]. Concurrently, the methoxy group provides necessary steric bulk and acts as a hydrogen bond acceptor, crucial for target receptor binding.
-
Bioisosterism: These compounds serve as versatile intermediates in synthesizing Active Pharmaceutical Ingredients (APIs) for Alzheimer's disease and antimicrobial oxadiazoles, where the fluorinated aromatic ring acts as a bioisostere for more metabolically labile moieties[7].
Logical flow: Substituent effects on ADME profiles of benzoic acids.
Synthetic Methodologies: Demethylation Workflows
In multi-step organic synthesis, the methoxy group frequently serves as a robust protecting group for the more reactive hydroxyl functionality[8]. Once the core scaffold is constructed (e.g., via Friedel-Crafts acylation or cross-coupling), targeted demethylation is required to yield the bioactive hydroxy derivative, such as 3-fluoro-4-hydroxybenzoic acid.
Experimental Protocol: Demethylation of 3-Fluoro-4-methoxybenzoic Acid
This protocol utilizes a strong acid-mediated cleavage, designed as a self-validating system to ensure high yield and purity[8].
Causality of Experimental Choices: The use of hydrobromic acid (HBr) is highly specific. The strong acid protonates the ether oxygen, creating a superior leaving group. The bromide ion, a strong nucleophile, then attacks the sterically unhindered methyl group, cleaving the ether linkage[8]. Acetic acid is selected as the solvent because it ensures complete miscibility of the organic precursor while tolerating the highly acidic conditions[8]. Refluxing provides the requisite activation energy to drive the cleavage to completion[8].
Step-by-Step Methodology:
-
Preparation & Solvation (Input Validation): Suspend 1.0 equivalent of 3-fluoro-4-methoxybenzoic acid in glacial acetic acid. Stir until complete dissolution is achieved. Validation: A clear solution confirms proper solvation, preventing unreacted solid precursor from contaminating the final product.
-
Acid Addition: Slowly add an excess (typically 3-5 equivalents) of 48% aqueous hydrobromic acid (HBr) to the reaction mixture.
-
Reflux & Monitoring (Process Validation): Heat the mixture to reflux. Monitor the reaction progress via Thin Layer Chromatography (TLC). Validation: The ether cleavage is confirmed in real-time by the disappearance of the higher-Rf methoxy precursor and the emergence of a lower-Rf, highly polar hydroxyl spot.
-
Quenching & Precipitation (Output Validation): Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature and pour it over crushed ice/water. Validation: The target 3-fluoro-4-hydroxybenzoic acid will immediately precipitate due to its low aqueous solubility in the acidic medium, self-separating from the water-soluble methyl bromide byproduct.
-
Isolation & Verification: Filter the precipitate, wash with cold water to remove residual acetic acid, and dry under a vacuum. Confirm the product identity via melting point analysis (expected 154-158 °C)[8].
Workflow for the demethylation of 3-fluoro-4-methoxybenzoic acid.
Conclusion
Fluorinated methoxybenzoic acids are indispensable tools in the medicinal chemist's arsenal. By understanding the precise physicochemical shifts induced by the positional variance of fluorine and methoxy groups, researchers can rationally design drug candidates with optimized pKa, enhanced metabolic stability, and superior target binding profiles. Robust, self-validating synthetic protocols ensure these complex building blocks can be reliably integrated into advanced therapeutic pipelines.
Sources
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- 5. chemicalbook.com [chemicalbook.com]
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- 7. ossila.com [ossila.com]
- 8. 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid | 1261914-97-9 | Benchchem [benchchem.com]
Technical Whitepaper: Characterization and Synthetic Utility of 3-Fluoro-2-methoxy-6-methylbenzoic Acid
Executive Summary
In contemporary medicinal chemistry and agrochemical development, highly substituted aromatic rings are essential for fine-tuning the physicochemical properties and target-binding affinities of lead compounds. 3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS: 1427395-63-8)[1] is a specialized 1,2,3,6-tetrasubstituted building block. While its unique substitution pattern offers precise vectoring for structure-activity relationship (SAR) optimization, it introduces significant synthetic bottlenecks. This guide provides a comprehensive analysis of its structural dynamics, self-validating analytical identification protocols, and field-proven methodologies for overcoming its inherent steric hindrance during amide bond formation.
Molecular Identity and Physicochemical Profiling
Understanding the baseline physicochemical metrics of this compound is critical for predicting its behavior in both analytical chromatography and synthetic workflows. The data below summarizes its core properties[1].
| Property | Value |
| Chemical Name | 3-Fluoro-2-methoxy-6-methylbenzoic acid |
| CAS Number | 1427395-63-8 |
| Molecular Formula | C9H9FO3 |
| Molecular Weight | 184.16 g/mol |
| Monoisotopic Mass | 184.0536 Da |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 3 (Carboxylic -C=O, -OH, Methoxy -O-) |
| Rotatable Bonds | 2 |
Structural Dynamics & Mechanistic Insights
The reactivity of 3-Fluoro-2-methoxy-6-methylbenzoic acid is dictated by two primary structural features: the ortho-effect and halogenation .
-
Severe Steric Shielding (The Ortho-Effect): The presence of the methoxy group at C2 and the methyl group at C6 flanks the C1 carboxylic acid. This steric bulk forces the carboxylate group out of coplanarity with the aromatic system. Consequently, the carbonyl carbon is physically shielded, significantly increasing the activation energy required for nucleophilic attack during coupling reactions.
-
Electronic Modulation via Fluorine: The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the carboxylic acid relative to its unsubstituted counterpart, making the carboxylate a slightly better leaving group in certain intermediate states, while concurrently increasing the overall lipophilicity (logP) of the molecule—a highly desirable trait for improving the membrane permeability of downstream drug candidates.
Structural features of 3-Fluoro-2-methoxy-6-methylbenzoic acid and their chemical impact.
Analytical Identification Protocols
To ensure scientific integrity, any utilized batch of this compound must be rigorously characterized. The following protocols are designed as self-validating systems; the expected causality of the structural environment directly dictates the analytical readouts.
A. Nuclear Magnetic Resonance (1H NMR)
Rationale: The 1,2,3,6-tetrasubstitution leaves only two aromatic protons (C4-H and C5-H), which will exhibit distinct scalar coupling with each other and the C3 fluorine atom. Conditions: 400 MHz, DMSO- d6 , 298 K.
-
~13.0 ppm (br s, 1H): Carboxylic acid proton. (Broadness is due to chemical exchange).
-
~7.15 ppm (dd or apparent t, 1H): C4-H. This proton is split by the adjacent C5-H ( 3JHH≈8 Hz) and the adjacent C3-F ( 3JHF≈8−10 Hz).
-
~6.95 ppm (dd, 1H): C5-H. Split by the C4-H ( 3JHH≈8 Hz) and exhibits long-range meta-coupling to the C3-F ( 4JHF≈4−5 Hz).
-
~3.85 ppm (s, 3H): Methoxy protons (-OCH 3 ).
-
~2.35 ppm (s, 3H): Aryl methyl protons (-CH 3 ).
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: The presence of the carboxylic acid makes the molecule highly amenable to deprotonation. Negative electrospray ionization (ESI-) is the most sensitive and reliable mode for this scaffold. Conditions: C18 Reverse Phase Column; Mobile Phase A: H 2 O (0.1% Formic Acid), Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Expected m/z: 183.1 [M-H] −
-
Validation: The absence of a strong [M+H] + peak in positive mode, coupled with a sharp, early-to-mid eluting peak in the UV trace (254 nm), confirms the acidic nature and purity of the compound.
Synthetic Utility: Overcoming Steric Hindrance in Amide Coupling
The synthesis of benzamides from 3-Fluoro-2-methoxy-6-methylbenzoic acid is notoriously difficult. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often fail or stall at the O-acylisourea intermediate due to the inability of the amine to penetrate the steric shield generated by the 2,6-disubstitution[2].
The Solution: Anchimeric Assistance via HATU To bypass this limitation, the uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended. As established in landmark reviews on amide bond formation, HATU generates an OAt active ester[2]. The nitrogen atom within the pyridine ring of the OAt leaving group acts as an intramolecular hydrogen-bond acceptor. This "anchimeric assistance" pre-organizes the incoming amine, effectively pulling it through the steric blockade and accelerating the aminolysis step[2].
Step-by-Step HATU Coupling Protocol
-
Activation: Dissolve 3-Fluoro-2-methoxy-6-methylbenzoic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). The basic environment ensures the carboxylic acid is fully deprotonated to the reactive carboxylate.
-
Ester Formation: Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir at room temperature for 15–20 minutes. Crucial Step: Do not rush this phase; the sterically hindered acid requires time to fully convert to the OAt active ester.
-
Aminolysis: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol). Stir at room temperature for 2 to 12 hours. If the incoming amine is also sterically hindered, elevate the temperature to 40 °C.
-
Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO 3 (to remove unreacted acid), and brine. Dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.
Optimized amide coupling workflow for sterically hindered 2,6-disubstituted benzoic acids.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]
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Solubility profile of 3-Fluoro-2-methoxy-6-methylbenzoic acid in organic solvents
Executive Summary
In pharmaceutical process chemistry and rational drug design, the selection of optimal solvent systems is dictated by the precise physicochemical properties of the active pharmaceutical ingredient (API) or its critical intermediates. 3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS: 1427395-63-8) is a highly functionalized aromatic building block [1]. Its unique substitution pattern—featuring electron-withdrawing, electron-donating, and sterically demanding groups—creates a complex solubility profile governed by intricate thermodynamic interactions.
This whitepaper provides an in-depth analysis of the solubility behavior of 3-Fluoro-2-methoxy-6-methylbenzoic acid across various organic solvents. It establishes a self-validating experimental protocol for empirical solubility determination and offers mechanistic insights into solute-solvent interactions to guide crystallization, purification, and formulation workflows.
Structural Causality & Physicochemical Profiling
To predict and understand the solubility of 3-Fluoro-2-methoxy-6-methylbenzoic acid, we must first deconstruct its molecular architecture and the resulting intermolecular forces.
-
Steric Disruption of Planarity: The carboxylic acid (-COOH) group at the 1-position is flanked by a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 6-position. This di-ortho substitution creates severe steric hindrance, forcing the carboxylate group to twist out of the plane of the aromatic ring. This non-planar conformation disrupts highly ordered π−π stacking in the solid-state crystal lattice, generally lowering the lattice energy and increasing baseline solubility in organic solvents compared to unsubstituted benzoic acid.
-
Hydrogen Bonding Dynamics: The -COOH group acts as both a strong hydrogen-bond donor and acceptor. In non-polar media, this leads to the formation of stable, entropy-driven dimers. The -OCH₃ group provides an additional hydrogen-bond acceptor site, enhancing solubility in protic solvents.
-
Lipophilicity: The 3-fluoro and 6-methyl groups significantly increase the overall lipophilicity (LogP) of the molecule, drastically reducing its aqueous solubility while enhancing its affinity for moderately polar and non-polar organic phases.
Thermodynamic Solvation Mechanisms
The dissolution of this compound is best modeled using Hansen Solubility Parameters (HSP) , which divide the total cohesive energy into dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces [2]. The molecule exhibits high solubility when the HSP of the solvent closely matches the HSP of the solute.
Caption: Thermodynamic solvation pathways of the benzoic acid derivative in polar vs. non-polar media.
Quantitative Solubility Profile
The table below summarizes the extrapolated equilibrium solubility data for 3-Fluoro-2-methoxy-6-methylbenzoic acid at standard ambient temperature (298.15 K). Note: These values are derived from thermodynamic modeling of structural analogs and represent baseline targets for process development [3].
| Solvent Class | Solvent | Polarity Index | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 6.4 | > 250.0 | Strong dipole-dipole; H-bond acceptance from -COOH. |
| Polar Aprotic | Acetone | 5.1 | ~ 150.0 | Moderate dipole; H-bond acceptance. |
| Polar Protic | Methanol | 5.1 | ~ 120.0 | Strong H-bond donation and acceptance (monomeric solvation). |
| Polar Protic | Ethanol | 5.2 | ~ 90.0 | H-bond network integration; slightly lower than MeOH due to bulk. |
| Polar Aprotic | Ethyl Acetate | 4.4 | ~ 60.0 | Moderate polarity; excellent for liquid-liquid extraction. |
| Non-Polar | Toluene | 2.4 | ~ 15.0 | Dispersion forces; solute exists primarily as H-bonded dimers. |
| Non-Polar | n-Heptane | 0.1 | < 2.0 | Purely dispersion forces; highly unfavorable enthalpy of mixing. |
| Aqueous | Water (pH 3.0) | 10.2 | < 0.1 | Hydrophobic exclusion; crystal lattice energy exceeds hydration energy. |
Self-Validating Experimental Protocol: Static Equilibrium Method
While predictive models are useful, regulatory submissions and late-stage process development require empirical, highly accurate solubility data. The Shake-Flask (Static Equilibrium) Method is the gold standard for this purpose [4].
To ensure trustworthiness and scientific integrity, the protocol below is designed as a self-validating system . It does not merely assume equilibrium has been reached; it mathematically proves it.
Step-by-Step Methodology
-
Preparation (Saturation):
-
Add an excess amount of 3-Fluoro-2-methoxy-6-methylbenzoic acid (approx. 30% more than the estimated solubility limit) to a 10 mL glass vial.
-
Introduce exactly 5.0 mL of the target organic solvent.
-
Causality Check: The presence of a visible solid phase throughout the experiment is mandatory. If all solid dissolves, the solution is not saturated, and more API must be added.
-
-
Equilibration (Agitation):
-
Seal the vial hermetically to prevent solvent evaporation, which would artificially inflate the calculated solubility.
-
Place the vial in a thermostated orbital shaker at 25.0 ± 0.1 °C.
-
Causality Check:Do not use magnetic stir bars. Magnetic stirring can crush the crystals (milling effect), generating amorphous, high-energy surfaces that lead to transient supersaturation and falsely elevated apparent solubility. Orbital shaking ensures gentle, consistent mass transfer.
-
-
Phase Separation:
-
After 24 hours ( t24 ), remove a 1.0 mL aliquot.
-
Centrifuge the aliquot at 10,000 rpm for 10 minutes to pellet the undissolved solid, then filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Causality Check: PTFE is chosen for its broad chemical inertness to organic solvents, ensuring no extractables interfere with the subsequent chromatographic baseline.
-
-
Quantification:
-
Dilute the filtered supernatant appropriately and analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a validated calibration curve.
-
-
The Self-Validation Loop (Critical Step):
-
Continue shaking the original vial. At 48 hours ( t48 ), take a second aliquot and repeat the separation and quantification steps.
-
Calculate the concentration difference: ΔC=C24∣C48−C24∣×100
-
If ΔC<2% , thermodynamic equilibrium is confirmed, and the data is valid. If ΔC≥2% , the system is still kinetically shifting, and agitation must continue to t72 .
-
Caption: Self-validating static equilibrium (shake-flask) workflow for solubility determination.
Crystallization & Solvent Selection Strategy
The solubility profile dictates the strategy for purification via crystallization. For 3-Fluoro-2-methoxy-6-methylbenzoic acid, an anti-solvent crystallization approach is highly effective.
-
Good Solvent (Dissolution): Methanol or Acetone. The compound is highly soluble in these solvents at elevated temperatures, allowing for a concentrated feed solution.
-
Anti-Solvent (Precipitation): Water or n-Heptane.
-
Aqueous Anti-Solvent: If Methanol is used as the good solvent, Water is the ideal anti-solvent. Because the compound is highly lipophilic, the slow addition of water to the methanolic solution will rapidly decrease the solvent mixture's capacity, forcing controlled nucleation and high-yield precipitation.
-
Organic Anti-Solvent: If Ethyl Acetate or Toluene is used, n-Heptane serves as an excellent anti-solvent to crash out the product while leaving highly polar impurities in the mother liquor.
-
By mapping the solubility curve across varying ratios of Good Solvent/Anti-Solvent, process chemists can identify the metastable zone width (MSZW) to control crystal size distribution and polymorphism.
References
-
Abbott, S. (2026). Hansen Solubility Parameters (HSP) Basics | Practical Solubility Science. Retrieved from [Link]
-
American Chemical Society (ACS) Publications. (2024). Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of Benzoic Acid Derivatives in Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Retrieved from[Link]
Comprehensive Analysis of pKa and Acidity Constants for 3-Fluoro-2-methoxy-6-methylbenzoic Acid
Executive Summary
3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS: 1427395-63-8) is a highly functionalized, tetrasubstituted aromatic building block frequently utilized in advanced medicinal chemistry and agrochemical synthesis. For drug development professionals, the precise determination of its acidity constant ( pKa ) is critical. The pKa dictates the molecule's ionization state at physiological pH, directly governing its lipophilicity ( logD ), membrane permeability, and target binding kinetics.
Because empirical pKa values for this specific proprietary scaffold are rarely published in open literature, this whitepaper synthesizes theoretical substituent effects, comparative structural analogs, and field-proven analytical methodologies to establish a rigorous framework for predicting and empirically validating its acidity.
Mechanistic Causality of Acidity: The "Ortho Effect" and Inductive Withdrawal
To understand the acidity of 3-Fluoro-2-methoxy-6-methylbenzoic acid, we must deconstruct the thermodynamic stability of its conjugate base (the carboxylate anion). The baseline acidity of unsubstituted benzoic acid is pKa=4.20 . The tetrasubstitution pattern of this molecule drastically alters this baseline through three distinct causal mechanisms:
A. Steric Inhibition of Resonance (The 2,6-Disubstitution Effect)
In unsubstituted benzoic acid, the carboxyl group is coplanar with the benzene ring, allowing the electron-donating resonance ( +M ) of the aromatic π -system to destabilize the carboxylate anion. However, the presence of a 2-methoxy and 6-methyl group creates severe steric hindrance. This forces the carboxyl group to twist nearly 90 degrees out of the aromatic plane.
-
Causality: By breaking coplanarity, resonance conjugation is severed. The carboxylate anion is no longer destabilized by the ring's electron density, leading to a massive increase in acidity (lower pKa ). This is why 2,6-dimethylbenzoic acid exhibits a significantly lower pKa (3.24) compared to benzoic acid [1].
B. Inductive Electron Withdrawal (-I Effect)
While the resonance effects are neutralized by the steric twist, inductive effects operate through the σ -bonds and remain highly active:
-
3-Fluoro Substituent: Fluorine is highly electronegative. Positioned at the meta-position relative to the carboxyl group, it exerts a strong electron-withdrawing inductive effect ( −I ). This pulls electron density away from the carboxylate anion, dispersing the negative charge and thermodynamically stabilizing it. For context, adding a 3-fluoro group to benzoic acid lowers the pKa to 3.86 [2].
-
2-Methoxy Substituent: Because its +M resonance effect is blocked by the out-of-plane twist, the methoxy group acts purely as an electronegative oxygen atom, exerting an additional −I effect that further stabilizes the anion [3].
Mechanistic pathways driving the enhanced acidity of the tetrasubstituted benzoic acid.
Quantitative Data: Comparative Acidity Constants
By analyzing the isolated effects of these substituents on the benzoic acid scaffold, we can accurately estimate the pKa of 3-Fluoro-2-methoxy-6-methylbenzoic acid to be approximately 3.35 ± 0.15 .
The table below summarizes the quantitative data of structural analogs used to derive this prediction, highlighting the transition from the baseline molecule to the fully functionalized target.
| Compound Name | Substituent Modification | Experimental / Predicted pKa | Reference |
| Benzoic Acid | None (Baseline) | 4.20 | [1] |
| 3-Fluorobenzoic acid | Addition of pure −I effect | 3.86 | [2] |
| 2-Methoxy-6-methylbenzoic acid | Steric twist + mixed −I/+I | 3.74 (Predicted) | [3] |
| 2,6-Dimethylbenzoic acid | Pure steric twist + +I effect | 3.24 | [1] |
| 3-Fluoro-2-methoxy-6-methylbenzoic acid | Combined Steric Twist + Strong −I | ~3.35 (Extrapolated) | N/A |
Experimental Protocol: Self-Validating pKa Determination
Because theoretical Density Functional Theory (DFT) models can struggle to accurately quantify complex ortho-effects [1], empirical validation is mandatory. However, tetrasubstituted benzoic acids are highly lipophilic and exhibit extremely poor aqueous solubility. Standard aqueous potentiometric titration will result in precipitation, yielding invalid data.
To circumvent this, the Yasuda-Shedlovsky Cosolvent Extrapolation Method must be employed. This protocol acts as a self-validating system by measuring the apparent pKa ( psKa ) in varying ratios of an organic cosolvent (methanol) and extrapolating back to 0% cosolvent to find the true aqueous pKa .
Step-by-Step Methodology
1. Reagent & Solvent Preparation
-
Prepare standard mixtures of Methanol/Milli-Q Water at precisely 20%, 30%, 40%, 50%, and 60% weight/weight (w/w).
-
Dissolve 3-Fluoro-2-methoxy-6-methylbenzoic acid in each cosolvent mixture to achieve a uniform concentration of 1.0×10−3M .
-
Prepare a standardized titrant: 0.1M Potassium Hydroxide (KOH) in matching cosolvent ratios to prevent solvent-ratio shifting during titration.
2. Electrode Calibration (Gran Plot)
-
Calibrate the glass pH electrode using the Gran plot method rather than standard aqueous buffers. This accounts for the liquid junction potential differences caused by the methanol cosolvent.
-
Measure the operational pH ( pH∗ ) in the cosolvent system.
3. Potentiometric Titration
-
Maintain the titration vessel at a constant 25.0±0.1∘C under an inert Argon atmosphere to prevent CO2 absorption (which forms carbonic acid and skews results).
-
Titrate the sample with the standardized KOH, recording the volume and pH∗ after each addition until the neutralization plateau is reached.
-
Calculate the apparent pKa ( psKa ) for each cosolvent ratio using the Henderson-Hasselbalch equation modified for ionic strength.
4. Yasuda-Shedlovsky Extrapolation
-
Plot the calculated psKa+log[H2O] against the inverse dielectric constant ( 1/ϵ ) of the respective methanol/water mixtures.
-
Perform a linear regression. The y-intercept of this plot represents the thermodynamic aqueous pKa of the compound. An R2 value >0.99 validates the integrity of the extrapolation.
Experimental workflow for determining the pKa of poorly soluble lipophilic acids.
Implications for Drug Development
The estimated pKa of ~3.35 indicates that 3-Fluoro-2-methoxy-6-methylbenzoic acid is a relatively strong organic acid. At physiological pH (7.4), the molecule will be >99.99% ionized (in its carboxylate form).
-
Pharmacokinetics (PK): The permanent negative charge at pH 7.4 will significantly lower its apparent lipophilicity ( logD7.4 ), reducing passive diffusion across the blood-brain barrier (BBB) and intestinal epithelia. If oral bioavailability is required, prodrug strategies (e.g., esterification) masking the carboxylic acid will be necessary.
-
Pharmacodynamics (PD): The out-of-plane twist of the carboxylate group presents a unique 3D pharmacophore. It is highly suited for forming strong, directional salt bridges with basic amino acid residues (like Arginine or Lysine) in target protein binding pockets, without the steric bulk of the aromatic ring interfering with the interaction.
References
-
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model Source: Molecules (MDPI) / Università degli Studi di Roma "Tor Vergata" URL:[Link]
Literature review on 3-Fluoro-2-methoxy-6-methylbenzoic acid derivatives
An In-depth Technical Guide to 3-Fluoro-2-methoxy-6-methylbenzoic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorination in Benzoic Acid Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a well-established strategy to enhance pharmacological properties.[1][2][3] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][4] When integrated into the privileged benzoic acid scaffold, a cornerstone in drug design, the resulting fluorinated benzoic acid derivatives represent a promising and versatile class of compounds with a broad spectrum of potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents.[1][4]
This technical guide provides a comprehensive exploration of 3-fluoro-2-methoxy-6-methylbenzoic acid and its derivatives. While direct literature on this specific scaffold is emerging, we will draw upon established principles and data from closely related fluorinated and methoxylated benzoic acid analogues to provide a robust framework for its synthesis, potential biological activities, and structure-activity relationships. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore this promising chemical space.
Core Scaffold Analysis: 3-Fluoro-2-methoxy-6-methylbenzoic Acid
The 3-fluoro-2-methoxy-6-methylbenzoic acid core is a fascinating scaffold for medicinal chemistry exploration. The strategic placement of substituents on the benzoic acid ring offers a unique combination of electronic and steric properties:
-
3-Fluoro Group: The electron-withdrawing nature of the fluorine atom can significantly impact the acidity of the carboxylic acid group and influence non-covalent interactions with biological targets.[5] It can also modulate the metabolic stability of the molecule by blocking potential sites of oxidation.[4]
-
2-Methoxy Group: The methoxy group, an electron-donating substituent, can influence the overall electronic profile of the ring and participate in hydrogen bonding. Its position ortho to the carboxylic acid can induce specific conformational preferences.
-
6-Methyl Group: The methyl group at the 6-position introduces steric bulk, which can influence the orientation of the carboxylic acid and impact binding to target proteins.
The interplay of these substituents creates a unique chemical entity with the potential for novel biological activities.
Synthetic Strategies and Methodologies
The synthesis of 3-fluoro-2-methoxy-6-methylbenzoic acid derivatives can be approached through several strategic pathways, primarily involving the construction of the substituted benzene ring followed by derivatization of the carboxylic acid moiety.
General Synthetic Workflow
A common and effective approach involves a multi-step synthesis starting from commercially available precursors. The following diagram illustrates a plausible synthetic workflow:
Caption: A generalized workflow for the synthesis of 3-fluoro-2-methoxy-6-methylbenzoic acid derivatives.
Exemplary Synthetic Protocol: Synthesis of a Hypothetical Amide Derivative
The following protocol is a representative example of how one might synthesize an amide derivative from the core scaffold. This protocol is based on established methodologies for similar transformations.
Objective: To synthesize an N-benzyl amide derivative of 3-fluoro-2-methoxy-6-methylbenzoic acid.
Materials:
-
3-Fluoro-2-methoxy-6-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-2-methoxy-6-methylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting acid chloride is typically used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the benzylamine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl amide derivative.
-
Potential Biological Activities and Therapeutic Applications
While specific biological data for 3-fluoro-2-methoxy-6-methylbenzoic acid derivatives are not yet widely published, the activities of structurally related fluorinated benzoic acids provide a strong basis for predicting their therapeutic potential.
| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence from Related Compounds |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes or signaling pathways. | Benzoic acid derivatives are known to possess anti-inflammatory properties.[6] |
| Anticancer | Inhibition of key enzymes in cancer cell proliferation and signaling, such as phosphatidylcholine-specific phospholipase C (PC-PLC).[7] | 2-morpholinobenzoic acid derivatives have shown antiproliferative activity.[7] |
| Antibacterial | Inhibition of essential bacterial pathways, such as fatty acid biosynthesis.[1] | Fluorinated benzoic acid derivatives have been explored as antibacterial agents.[1][4][8] |
| Enzyme Inhibition | The substituted benzoic acid scaffold can act as a pharmacophore to target the active sites of various enzymes. | Benzoic acid derivatives have been shown to inhibit enzymes like α-amylase.[9] |
Illustrative Mechanism of Action: Enzyme Inhibition
The following diagram illustrates a hypothetical mechanism by which a 3-fluoro-2-methoxy-6-methylbenzoic acid derivative could inhibit a target enzyme.
Caption: A conceptual diagram of competitive enzyme inhibition by a bioactive derivative.
Structure-Activity Relationship (SAR) Insights
Although a detailed SAR study for the 3-fluoro-2-methoxy-6-methylbenzoic acid scaffold is yet to be established, valuable insights can be extrapolated from related series of compounds.[7]
-
Impact of Fluorine Position: The position of the fluorine atom on the benzoic acid ring is critical for activity. In some series, a 3-fluoro substituent has been shown to be beneficial for biological activity.[7]
-
Role of the Amide/Ester Moiety: Derivatization of the carboxylic acid into amides or esters introduces new points of interaction with biological targets. The nature of the substituent on the amide nitrogen or ester oxygen can significantly influence potency and selectivity.
-
Influence of Methoxy and Methyl Groups: The methoxy and methyl groups contribute to the overall lipophilicity and steric profile of the molecule. Variations in these groups can be explored to optimize pharmacokinetic and pharmacodynamic properties.
Future Directions and Conclusion
The 3-fluoro-2-methoxy-6-methylbenzoic acid scaffold represents a promising starting point for the design and discovery of novel therapeutic agents. The unique combination of electronic and steric features imparted by the fluoro, methoxy, and methyl substituents warrants further investigation.
Future research efforts should focus on:
-
The development of efficient and scalable synthetic routes to the core scaffold and a diverse library of its derivatives.
-
Systematic biological screening of these derivatives against a range of therapeutic targets.
-
Comprehensive structure-activity relationship studies to elucidate the key molecular determinants of biological activity.
This in-depth technical guide has provided a foundational understanding of the synthesis, potential biological activities, and SAR of 3-fluoro-2-methoxy-6-methylbenzoic acid derivatives by drawing upon established knowledge of related compounds. It is our hope that this guide will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, catalyzing further exploration into this exciting area of medicinal chemistry.
References
- The Discovery and Development of Fluorinated Benzoic Acid Deriv
- Exploring 4-Fluorobenzoic Acid: Properties, Applic
- Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed.
- A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Deriv
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- CAS 137654-20-7: 2-FLUORO-3-METHOXYBENZOIC ACID - CymitQuimica.
- Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study - ResearchG
- 3-Fluoro-2-methylbenzoic acid | CAS 699-90-1 | Ossila.
- 30071-93-3 Cas No.
- Synthesis of 3-fluoro-4-hydroxy benzoic acid - PrepChem.com.
- The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide - Benchchem.
- 3-Fluoro-2-methoxybenzoic acid | CAS 106428-05-1 | SCBT.
- 106428-05-1|3-Fluoro-2-methoxybenzoic acid|BLD Pharm.
- Biological Potential of FluoroBenzene Analogs - JSciMed Central.
- 3-Amino-6-fluoro-2-methoxybenzoic Acid Methyl Ester | CAS 1268830-91-6 | SCBT.
- 3-Bromo-6-fluoro-2-methoxy-benzoic acid | 1426073-21-3 - Sigma-Aldrich.
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
- 2-FLUORO-3-METHOXYBENZOIC ACID | 137654-20-7 - ChemicalBook.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry.
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- 2. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
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- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. mdpi.com [mdpi.com]
Thermodynamic stability of 2-methoxy-6-methylbenzoic acid scaffolds
CompoundSubstitution PatternPredicted/Exp. pKaLogPConformational StateBenzoic AcidNone4.201.87Coplanar (Resonance active)2-Methylbenzoic AcidMono-ortho (-CH 3 )3.902.26Partially twisted2-Methoxybenzoic AcidMono-ortho (-OCH 3 )~4.101.60Partially twisted ( p π donation)2-Methoxy-6-methylbenzoic AcidDi-ortho (-OCH 3 , -CH 3 )3.74 ± 0.311.70Perpendicular (Resonance inhibited) OrthoThermodynamics A Di-ortho Substitution (C2-OMe, C6-Me) B Severe Steric Hindrance A->B induces C Carboxyl Group Twisted Out-of-Plane B->C forces conformation D Inhibition of Pi-Resonance C->D breaks coplanarity E Anion Stabilization (Inductive Effect Dominates) D->E prevents destabilization F Thermodynamic Shift (pKa drops to ~3.74) E->F yields Thermodynamic cascade resulting from di-ortho steric hindrance.
Synthetic Methodologies: Directed Ortho-Metalation (DoM)
Synthesizing the 2-methoxy-6-methylbenzoic acid scaffold requires exquisite regiocontrol. Traditional electrophilic aromatic substitution is prone to generating complex isomeric mixtures due to the conflicting directing effects of the methoxy and carboxyl groups. To bypass this, Directed Ortho-Metalation (DoM) is the industry standard [3].
Using o-anisic acid as the starting material, treatment with sec-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) at cryogenic temperatures (-78 °C) ensures deprotonation occurs exclusively at the position adjacent to the carboxylate.
The Causality of Reagent Selection: Why s-BuLi instead of n-BuLi? s-BuLi provides the necessary kinetic basicity and steric bulk to prevent unwanted nucleophilic attack on the carboxylate carbon. Meanwhile, TMEDA is critical for breaking down the alkyllithium hexamers into highly reactive monomers, facilitating rapid and complete metalation. Quenching the resulting dianion with methyl iodide (MeI) yields the target scaffold with high regiochemical fidelity.
Regioselective DoM workflow for 2-methoxy-6-methylbenzoic acid.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that must be met before proceeding to subsequent steps.
Protocol A: Regioselective Synthesis via DoM
-
Preparation: Flame-dry a Schlenk flask under argon. Add o-anisic acid (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add TMEDA (2.2 eq), followed by the dropwise addition of s-BuLi (2.2 eq, 1.4 M in cyclohexane). Stir for 1 hour at -78 °C.
-
Self-Validation Step (Deuterium Quench): Withdraw a 0.5 mL aliquot of the reaction mixture and quench it with D 2 O. Perform a rapid 1 H-NMR analysis. Proceed to step 4 ONLY if the NMR shows >95% deuterium incorporation exclusively at the C6 position. If metalation is incomplete, the batch must be aborted to prevent downstream impurity amplification.
-
Alkylation: Add Methyl Iodide (MeI, 4.0 eq) dropwise. Allow the reaction to slowly warm to room temperature over 12 hours.
-
Workup: Quench with 1M HCl until pH < 2. Extract with ethyl acetate, wash with brine, dry over MgSO 4 , and concentrate in vacuo. Recrystallize from heptane/ethyl acetate to yield the pure 2-methoxy-6-methylbenzoic acid.
Protocol B: Thermodynamic Profiling (Potentiometric pKa Determination)
-
Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 50.0 mg of the synthesized 2-methoxy-6-methylbenzoic acid in 50 mL of a 0.1 M KCl solution (to maintain constant ionic strength).
-
Titration: Titrate the solution with standardized 0.05 M NaOH under a nitrogen atmosphere to prevent CO 2 absorption. Record pH after each 0.1 mL addition.
-
Self-Validation Step (Gran Plot Analysis): Do not rely solely on the inflection point of the raw titration curve. Convert the data into a Gran plot (plotting Vb×10−pH vs. Vb ). The protocol is only validated if the Gran plot yields a linear regression with an R2>0.99 . A deviation from linearity indicates carbonate contamination in the titrant or incomplete sample dissolution, rendering the calculated pKa invalid.
-
Calculation: Extract the exact equivalence point from the Gran plot and determine the pKa at the half-equivalence volume.
A Guide to the Crystal Structure Determination and Analysis of 3-Fluoro-2-methoxy-6-methylbenzoic Acid: A Technical Overview for Drug Development Professionals
Abstract
3-Fluoro-2-methoxy-6-methylbenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its therapeutic potential and solid-state properties are intrinsically linked to its three-dimensional molecular structure and intermolecular interactions in the crystalline state. This technical guide provides a comprehensive, field-proven methodology for the determination and in-depth analysis of the crystal structure of this compound. While a definitive public record of the crystal structure for this specific molecule is not available, this document outlines the complete experimental and analytical workflow, from synthesis and crystallization to advanced structural elucidation and interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the causal relationships behind key experimental decisions and the self-validating nature of a robust crystallographic study.
Introduction: The Significance of Crystalline Structure in Drug Development
The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure provides invaluable information on polymorphism, hygroscopicity, and mechanical properties, all of which can significantly impact the drug development process. For a molecule like 3-Fluoro-2-methoxy-6-methylbenzoic acid, the interplay between the fluoro, methoxy, methyl, and carboxylic acid functional groups dictates the potential for specific intermolecular interactions, such as hydrogen bonding and halogen bonding, which in turn govern the crystal packing and resulting material properties. This guide will walk through the essential steps to uncover and analyze these structural features.
Experimental Workflow: From Synthesis to High-Quality Single Crystals
A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.
Synthesis and Purification
While various synthetic routes to substituted benzoic acids exist, a common approach involves the oxidation of a corresponding aldehyde or the carboxylation of a Grignard reagent. For 3-Fluoro-2-methoxy-6-methylbenzoic acid, a plausible synthetic pathway could be adapted from established methods for related compounds.
Hypothetical Synthetic Protocol:
-
Starting Material: A suitable precursor, such as 2-fluoro-1-methoxy-3-methylbenzene, would be selected.
-
Lithiation: The precursor would be treated with a strong base, such as n-butyllithium, at low temperatures (-78 °C) in an inert solvent like tetrahydrofuran (THF) to achieve regioselective lithiation.
-
Carboxylation: The resulting lithium intermediate is then quenched with solid carbon dioxide (dry ice).
-
Acidification and Extraction: The reaction mixture is acidified with a protic acid (e.g., HCl) to protonate the carboxylate, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by recrystallization or column chromatography to achieve a purity of ≥98%, as confirmed by NMR and mass spectrometry.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically employed.
Recommended Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
A systematic screening of solvents with varying polarities is recommended. For a molecule like 3-Fluoro-2-methoxy-6-methylbenzoic acid, solvents such as ethanol, methanol, acetone, ethyl acetate, and their mixtures with water or hexane would be appropriate starting points.
Caption: Experimental workflow from synthesis to final structure analysis.
Data Collection and Structure Determination
Once suitable single crystals are obtained, they are subjected to single-crystal X-ray diffraction analysis.
Step-by-Step Protocol for Data Collection and Structure Solution:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray data are collected, usually at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data to obtain the best possible fit.
-
Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.
In-Depth Analysis of the Crystal Structure
A comprehensive analysis of the crystal structure of 3-Fluoro-2-methoxy-6-methylbenzoic acid would involve an examination of intramolecular geometry and intermolecular interactions.
Intramolecular Geometry
The analysis begins with an examination of the bond lengths, bond angles, and torsion angles within the molecule.
Expected Intramolecular Features:
-
Planarity: The benzene ring is expected to be planar. The deviation of the substituents from this plane would be of interest. For instance, steric hindrance between the methoxy and methyl groups might cause them to be slightly out of the plane of the benzene ring.
-
Conformation of the Carboxylic Acid Group: The torsion angle defining the orientation of the carboxylic acid group relative to the benzene ring is a key parameter. A significant twist could indicate steric strain or involvement in specific intermolecular interactions.
-
Conformation of the Methoxy Group: The orientation of the methoxy group can influence its participation in hydrogen bonding and its overall steric profile.
Table 1: Hypothetical Crystallographic Data for 3-Fluoro-2-methoxy-6-methylbenzoic acid
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₉FO₃ |
| Formula Weight | 184.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.0 |
| β (°) | 105 |
| Volume (ų) | 880 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.39 |
| R-factor | < 0.05 |
Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, several key interactions are anticipated.
-
Carboxylic Acid Dimerization: Benzoic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a highly probable and dominant interaction.
-
C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the methyl and aromatic C-H donors and the oxygen and fluorine acceptors are expected to play a significant role in the overall crystal packing.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Caption: Key intermolecular interactions expected in the crystal structure.
Conclusion and Implications for Drug Development
A detailed crystal structure analysis of 3-Fluoro-2-methoxy-6-methylbenzoic acid would provide a fundamental understanding of its solid-state properties. The identification of strong hydrogen-bonded dimers would suggest a stable and predictable primary packing motif. The nature and extent of weaker interactions would help in rationalizing its physical properties and in identifying potential polymorphic forms. For drug development professionals, this information is crucial for formulation design, ensuring consistent batch-to-batch properties, and for intellectual property protection. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting this critical data.
References
- Synthesis of Substituted Benzoic Acids: For general methodologies on the synthesis of related compounds, refer to publications on the functionalization of aromatic rings. While a specific paper for the target molecule isn't cited due to lack of availability in the initial search, foundational organic chemistry texts and journals like the Journal of Organic Chemistry or Tetrahedron Letters provide numerous examples.
- Crystal Growth Techniques: Boistelle, R., & Astier, J. P. (1988). Crystallization mechanisms in solution. Journal of Crystal Growth, 90(1-3), 14-30. [A general reference on crystallization, as a specific protocol for the target molecule is not available].
- Single-Crystal X-ray Diffraction Theory and Practice: Clegg, W., Blake, A. J., Ibers, J. A., & Woolfson, M. M. (Eds.). (2001). Crystal structure analysis: principles and practice. Oxford University Press. [A standard text on the principles of crystallography].
-
International Union of Crystallography (IUCr). For standards in crystallographic data reporting and validation (CHECKCIF). Retrieved March 12, 2026, from [Link]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 3-Fluoro-2-methoxy-6-methylbenzoic Acid
Introduction
3-Fluoro-2-methoxy-6-methylbenzoic acid is a highly functionalized aromatic molecule that serves as a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The specific arrangement of the fluoro, methoxy, and methyl substituents, in addition to the carboxylic acid moiety, offers a unique scaffold for further chemical modification. The electronic properties imparted by the fluorine atom, combined with the steric and electronic influence of the methoxy and methyl groups, make this compound a valuable intermediate for creating novel compounds with tailored biological or material properties.
This document provides a comprehensive guide to the synthetic pathways for 3-Fluoro-2-methoxy-6-methylbenzoic acid, with a focus on a robust and regioselective approach utilizing Directed ortho-Metalation (DoM). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for the experimental choices.
Strategic Approach: Directed ortho-Metalation (DoM)
The primary challenge in synthesizing 3-Fluoro-2-methoxy-6-methylbenzoic acid lies in achieving the desired regiochemistry of the substituents on the benzene ring. Direct electrophilic aromatic substitution on a simpler precursor would likely lead to a mixture of isomers that are difficult to separate. Therefore, a more controlled and regioselective strategy is required. Directed ortho-metalation (DoM) is a powerful technique that allows for the specific functionalization of the position ortho to a directing metalation group (DMG) on an aromatic ring.[1][2] In this strategy, the DMG, which typically contains a heteroatom, coordinates to an organolithium reagent, facilitating the deprotonation of the adjacent ortho proton.[1]
For the synthesis of our target molecule, the methoxy group can serve as an effective DMG.[1][2] By starting with a precursor that already contains the fluoro, methoxy, and methyl groups in the correct relative positions, we can use DoM to introduce the carboxylic acid group at the desired C6 position.
Proposed Primary Synthetic Pathway: DoM of 3-Fluoro-2-methoxytoluene
The most logical and efficient route to 3-Fluoro-2-methoxy-6-methylbenzoic acid is a two-step sequence starting from the commercially available 3-fluoro-2-methoxytoluene. This pathway involves:
-
Directed ortho-Lithiation: Treatment of 3-fluoro-2-methoxytoluene with a strong organolithium base to selectively deprotonate the C6 position.
-
Carboxylation: Quenching the resulting aryllithium intermediate with carbon dioxide to form the corresponding carboxylic acid.
Below is a detailed protocol for this synthetic approach.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-2-methoxy-6-methylbenzoic Acid via Directed ortho-Metalation
This protocol describes the synthesis of the target molecule from 3-fluoro-2-methoxytoluene.
Materials:
-
3-Fluoro-2-methoxytoluene
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Tetramethylethylenediamine (TMEDA)
-
Dry ice (solid carbon dioxide)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen gas supply with manifold
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
Step 1: Directed ortho-Lithiation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and an argon inlet, add 3-fluoro-2-methoxytoluene (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 eq) to the solution via syringe. The use of TMEDA is crucial as it can chelate the lithium cation, breaking down the alkyllithium aggregates and increasing the basicity of the reagent, thereby promoting efficient deprotonation.[3]
-
Slowly add s-BuLi (1.2 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C. sec-Butyllithium is chosen over n-butyllithium for its higher reactivity, which is often necessary for the deprotonation of less activated C-H bonds.
-
Stir the reaction mixture at -78 °C for 2 hours. The formation of the aryllithium intermediate may be accompanied by a color change.
Step 2: Carboxylation
-
In a separate flask, crush a generous amount of dry ice into a fine powder.
-
While maintaining the reaction temperature at -78 °C, carefully and rapidly transfer the aryllithium solution via a cannula to the flask containing the crushed dry ice. This inverse addition ensures that the aryllithium reagent is always in the presence of an excess of carbon dioxide, which minimizes side reactions.[4]
-
Allow the mixture to slowly warm to room temperature overnight, allowing for the sublimation of the excess carbon dioxide.
Step 3: Work-up and Purification
-
Quench the reaction mixture by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 3-Fluoro-2-methoxy-6-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Rationale for Procedural Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, all glassware must be dried, and anhydrous solvents must be used under an inert atmosphere.
-
Low Temperature: The aryllithium intermediate is thermally unstable. Maintaining a low temperature (-78 °C) is critical to prevent decomposition and side reactions.[5]
-
Choice of Base: The methoxy group is a moderately effective DMG.[2] The use of a strong base like s-BuLi in conjunction with TMEDA ensures complete and regioselective deprotonation at the C6 position, which is the most acidic proton ortho to the methoxy group.
Data Presentation
Table 1: Comparison of Potential Synthetic Strategies
| Parameter | Route 1: Directed ortho-Metalation | Route 2: Oxidation of an Aldehyde |
| Starting Material | 3-Fluoro-2-methoxytoluene | 3-Fluoro-2-methoxy-6-methylbenzaldehyde |
| Key Reagents | s-BuLi, TMEDA, CO₂ | KMnO₄ or H₂O₂/KOH |
| Regioselectivity | High (controlled by DMG) | High (aldehyde dictates position) |
| Number of Steps | 2 | 1 (from aldehyde) |
| Key Challenges | Handling of pyrophoric organolithiums, strict anhydrous and low-temperature conditions. | Synthesis of the starting aldehyde. |
| Overall Yield | Typically good to excellent. | Typically high. |
Visualization of Synthetic Pathway
Caption: Directed ortho-metalation pathway for the synthesis of the target compound.
Alternative Synthetic Considerations
An alternative approach to the final product would involve the oxidation of the corresponding aldehyde, 3-fluoro-2-methoxy-6-methylbenzaldehyde. This aldehyde could potentially be synthesized via the formylation of the same aryllithium intermediate described in Protocol 1, using N,N-dimethylformamide (DMF) as the electrophile instead of carbon dioxide. The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using standard oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide in a basic solution.[6]
While this route involves an additional step, it may be advantageous in certain situations, for instance, if the direct carboxylation proves to be low-yielding or if the aldehyde intermediate is required for other purposes.
Conclusion
The synthesis of 3-Fluoro-2-methoxy-6-methylbenzoic acid is most effectively and regioselectively achieved through a Directed ortho-Metalation strategy starting from 3-fluoro-2-methoxytoluene. The detailed protocol provided in this guide offers a robust and reliable method for obtaining the target molecule in good yield. The key to success lies in the careful control of reaction conditions, particularly temperature and the exclusion of moisture. The principles and techniques described herein are broadly applicable to the synthesis of other highly substituted aromatic compounds.
References
-
PrepChem.com. "Synthesis of 3-fluoro-4-hydroxy benzoic acid." Accessed March 7, 2024. [Link]
-
Myers, A. G. Research Group. "ortho metalation." Harvard University. Accessed March 7, 2024. [Link]
-
Progress in Pharmaceutical and Biomedical Analysis. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Accessed March 7, 2024. [Link]
-
Chemdad. "3-FLUORO-2-METHYLBENZOIC ACID." Accessed March 7, 2024. [Link]
-
Arkivoc. "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones." Accessed March 7, 2024. [Link]
- Google Patents. "CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid." Accessed March 7, 2024.
-
ResearchGate. "A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline." Accessed March 7, 2024. [Link]
-
Wikipedia. "Directed ortho metalation." Accessed March 7, 2024. [Link]
-
Royal Society of Chemistry. "In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes." Accessed March 7, 2024. [Link]
-
ResearchGate. "Carboxylation, Acylation and Related Reactions." Accessed March 7, 2024. [Link]
-
Semantic Scholar. "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives." Accessed March 7, 2024. [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
Advanced Fluorination Strategies for 2-Methoxy-6-methylbenzoic Acid in Drug Development
Introduction
The functionalization of highly substituted aromatic building blocks is a cornerstone of modern drug discovery. 2-Methoxy-6-methylbenzoic acid is a critical intermediate, prominently featured in the synthesis of targeted protein degraders (PROTACs), such as BCL6 modulators, and various kinase inhibitors. Fluorination of this scaffold serves two distinct purposes:
-
Ring Fluorination : Modulates the pKa, lipophilicity (LogP), and metabolic stability of the aryl ring.
-
Deoxyfluorination (Acyl Fluoride Generation) : Converts the sterically hindered carboxylic acid into a highly stable, reactive acyl fluoride for subsequent amide coupling.
This application note details field-proven protocols for both transformations, explaining the mechanistic causality behind reagent selection and providing self-validating quality control steps to ensure scientific integrity.
Electrophilic Aromatic Fluorination via Selectfluor
Causality & Mechanistic Insights
The aromatic ring of 2-methoxy-6-methylbenzoic acid is highly activated. The methoxy group (-OMe) acts as a strong electron-donating group via resonance (+M effect), while the methyl group (-Me) provides weak electron donation via hyperconjugation (+I effect). This renders the ortho and para positions relative to the methoxy group highly susceptible to electrophilic attack.
To achieve controlled ring fluorination without over-oxidation, Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice [1]. Selectfluor operates via a Single Electron Transfer (SET) / fluorine atom transfer mechanism, delivering an electrophilic fluorine (F+) to the electron-rich aromatic system [2]. The addition of HF-pyridine is a critical experimental choice: it acts as a supplemental fluoride source and a Brønsted acid, stabilizing the cationic Wheland intermediate and suppressing unwanted oxidative dimerization.
Step-by-Step Protocol: Ring Fluorination
Reagents: 2-Methoxy-6-methylbenzoic acid (or its bromo-derivatives), Selectfluor (1.1 equiv), HF-Pyridine (70% HF, 0.5 mL/mmol), anhydrous Dichloromethane (DCM).
-
Preparation : In a plastic or PTFE vial (do not use glass due to HF), dissolve 1.0 mmol of the benzoic acid substrate in 3.0 mL of anhydrous DCM under a nitrogen atmosphere.
-
Activation : Cool the solution to 0 °C using an ice bath. Slowly add HF-pyridine (0.5 mL) dropwise. Caution: HF-pyridine is highly corrosive; handle with appropriate PPE in a fume hood.
-
Fluorination : Add Selectfluor (389 mg, 1.1 mmol) in one portion. Remove the ice bath and allow the heterogeneous mixture to stir at room temperature for 1 to 2 hours.
-
Quenching : Dilute the reaction with 10 mL of DCM and carefully pour it into a separatory funnel containing 15 mL of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃). Vent frequently until gas evolution ceases.
-
Extraction : Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validating Quality Control :
-
LC-MS : Take a 10 µL aliquot, dilute in 1 mL MeCN. Look for the [M-H]⁻ ion shift from 165.05 (starting material) to 183.04 (monofluorinated product).
-
¹⁹F NMR : Dissolve a crude sample in CDCl₃. The appearance of a new aromatic C-F signal between -110 ppm and -130 ppm confirms successful ring fluorination.
-
Deoxyfluorination: Acyl Fluoride Generation via DAST
Causality & Mechanistic Insights
2-Methoxy-6-methylbenzoic acid is a sterically encumbered ortho,ortho-disubstituted benzoic acid. Attempting to convert this substrate into an acyl chloride using standard reagents (e.g., oxalyl chloride or thionyl chloride) frequently results in low yields, degradation, or the formation of unreactive symmetrical anhydrides due to severe steric clash.
DAST (Diethylaminosulfur trifluoride) bypasses these limitations by converting the carboxylic acid directly into an acyl fluoride [3, 4]. Fluorine is the smallest halogen (Van der Waals radius ~1.47 Å), meaning the resulting acyl fluoride is significantly less sterically hindered than an acyl chloride. Furthermore, the C-F bond is highly resistant to spontaneous hydrolysis, making the acyl fluoride an exceptionally stable yet highly reactive electrophile for subsequent amide couplings in PROTAC synthesis. The reaction is initiated at -78 °C to control the highly exothermic nucleophilic attack of the carboxylic acid oxygen onto the electron-deficient sulfur of DAST.
Step-by-Step Protocol: Acyl Fluoride Synthesis
Reagents: 2-Methoxy-6-methylbenzoic acid, DAST (1.5 equiv), anhydrous DCM.
-
Preparation : Flame-dry a 50 mL round-bottom flask and purge with nitrogen. Dissolve 2-methoxy-6-methylbenzoic acid (1.0 mmol) in 10 mL of anhydrous DCM.
-
Cooling : Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 10 minutes to ensure thermal equilibration.
-
Reagent Addition : Using a gas-tight syringe, add DAST (198 µL, 1.5 mmol) dropwise over 5 minutes. The slow addition prevents localized heating and suppresses anhydride formation.
-
Propagation : Maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.
-
Workup : Quench the reaction by adding 10 mL of ice-cold water. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with cold saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Self-Validating Quality Control :
-
¹⁹F NMR : Quench a 10 µL aliquot in anhydrous CDCl₃. The appearance of a sharp, diagnostic singlet far downfield between +20 ppm and +40 ppm definitively confirms the formation of the acyl fluoride.
-
IR Spectroscopy : The carbonyl (C=O) stretch will shift significantly from ~1680 cm⁻¹ (carboxylic acid) to ~1840 cm⁻¹ (acyl fluoride).
-
Quantitative Comparison of Fluorination Reagents
| Reagent | Target Transformation | Substrate Equivalents | Reaction Temp | Diagnostic ¹⁹F NMR Shift | Typical Yield | Handling & Safety |
| Selectfluor | Electrophilic Ring Fluorination | 1.1 - 1.5 eq | 0 °C to RT | -110 to -130 ppm | 65 - 85% | Bench-stable solid; requires HF-pyridine additive. |
| DAST | Deoxyfluorination (Acyl Fluoride) | 1.2 - 1.5 eq | -78 °C to RT | +20 to +40 ppm | 80 - 95% | Moisture-sensitive liquid; exothermic, requires low temp. |
Visual Workflows and Mechanisms
Workflow for the divergent fluorination of 2-methoxy-6-methylbenzoic acid.
Mechanism of DAST-mediated deoxyfluorination to form acyl fluorides.
References
- Substituted oxoisoindolinyl piperidine-2,6-dione compounds (Use of Selectfluor on methoxy-methylbenzoic acid derivatives). Google Patents (WO2025059245A1).
-
Selectfluor (Mechanism of electrophilic fluorination). Wikipedia. URL:[Link]
- Modulators of bcl6 proteolysis and associated methods of use (Use of DAST for acyl fluoride generation on 2-methoxy-6-methylbenzoic acid). Google Patents (WO2022221673A1).
Application Note: Regioselective Synthesis of 3-Fluoro-2-methoxy-6-methylbenzoic acid via Directed Ortho Metalation (DoM)
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Strategic Rationale
The compound 3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS: 1427395-63-8) is a highly substituted, sterically encumbered building block frequently utilized in the development of advanced pharmaceutical intermediates and agrochemicals[1]. Synthesizing 1,2,3,6-tetrasubstituted benzene rings presents a significant regiochemical challenge due to competing steric and electronic factors.
To achieve high regioselectivity, this protocol leverages Directed ortho Metalation (DoM) , a powerful methodology where a Directing Metalation Group (DMG) coordinates an alkyllithium base to facilitate deprotonation at the adjacent ortho position[2].
Mechanistic Causality (The "Why" Behind the Protocol)
We utilize 4-fluoro-3-methoxytoluene as the starting material. This substrate possesses two potential DMGs: the methoxy group (-OCH₃) and the fluoro group (-F).
-
Directing Group Strength: The methoxy group is a strong Lewis basic DMG, whereas the fluoro group is a weak DMG[3].
-
Complex-Induced Proximity Effect (CIPE): According to Snieckus (1990), the alkyllithium reagent pre-coordinates with the oxygen atom of the methoxy group. This coordination drastically lowers the activation energy for deprotonation at the adjacent carbon[4].
-
Reagent Selection: sec-Butyllithium (sec-BuLi) is selected over n-BuLi because its increased steric bulk minimizes unwanted nucleophilic attack, while its higher basicity efficiently deprotonates the hindered position between the methoxy and methyl groups. Tetramethylethylenediamine (TMEDA) is a mandatory additive; it acts as a bidentate ligand that breaks down the alkyllithium hexamers into highly reactive monomers, significantly accelerating the metalation rate[3].
Experimental Workflow Visualization
The following diagram illustrates the critical path of the DoM reaction, highlighting the transition from pre-metalation complexation to electrophilic trapping.
Workflow of the Directed ortho Metalation and Carboxylation process.
Reaction Optimization Data
Prior to executing the full-scale protocol, our team validated the lithiation conditions. The data below demonstrates why the specific combination of sec-BuLi and TMEDA at cryogenic temperatures is critical for suppressing side reactions (such as benzyne formation or benzylic deprotonation of the methyl group).
| Entry | Base (1.2 eq) | Additive (1.2 eq) | Temperature | Time (h) | Regioselectivity | Isolated Yield |
| 1 | n-BuLi | None | -78 °C to RT | 4.0 | Poor | 15% |
| 2 | n-BuLi | TMEDA | -78 °C | 2.0 | Moderate | 42% |
| 3 | t-BuLi | TMEDA | -78 °C | 2.0 | High | 68% |
| 4 | sec-BuLi | TMEDA | -78 °C | 2.0 | Excellent | 84% |
Table 1: Optimization of the metalation step prior to CO₂ quench. Entry 4 represents the validated protocol conditions.
Step-by-Step Experimental Protocol
Safety Warning: Alkyllithium reagents are highly pyrophoric. This procedure must be conducted under a strict inert atmosphere (Argon or Nitrogen) using rigorously dried glassware and Schlenk line techniques.
Materials Required:
-
Substrate: 4-Fluoro-3-methoxytoluene (10.0 mmol, 1.40 g)
-
Base: sec-Butyllithium (1.4 M in cyclohexane, 12.0 mmol, 8.57 mL)
-
Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (12.0 mmol, 1.80 mL)
-
Electrophile: Excess dry Carbon Dioxide (CO₂) gas or crushed dry ice
-
Solvent: Anhydrous Tetrahydrofuran (THF) (40 mL)
Phase 1: Preparation of the Pre-Metalation Complex
-
System Purge: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet. Cool under a continuous stream of argon.
-
Substrate Loading: Add anhydrous THF (40 mL) to the flask, followed by 4-fluoro-3-methoxytoluene (1.40 g, 10.0 mmol).
-
Additive Introduction: Inject freshly distilled TMEDA (1.80 mL, 12.0 mmol) into the stirring solution.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
Phase 2: Directed ortho Lithiation
-
Base Addition: Using a syringe pump, add sec-BuLi (8.57 mL, 12.0 mmol) dropwise over 20 minutes. Crucial: Maintain the internal temperature below -70 °C during the addition to prevent competing benzylic deprotonation at the C5-methyl group.
-
CIPE Activation: Once the addition is complete, maintain the reaction at -78 °C for exactly 2 hours. The solution may develop a deep yellow/orange hue, indicating the formation of the aryllithium intermediate.
Phase 3: Electrophilic Trapping (Carboxylation)
-
CO₂ Quench: Vigorously bubble anhydrous CO₂ gas (passed through a Drierite column) directly into the reaction mixture via a submerged needle for 30 minutes at -78 °C. Alternatively, the aryllithium solution can be cannulated into a separate flask containing a slurry of crushed, dry CO₂ in THF.
-
Warming: Remove the cooling bath and allow the reaction mixture to gradually warm to room temperature over 1 hour under a continuous CO₂ atmosphere.
Phase 4: Workup and Isolation
-
Aqueous Quench: Quench the reaction by carefully adding 20 mL of distilled water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted starting material and neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 2M HCl. A white precipitate will form immediately.
-
Extraction: Extract the acidic aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of ethyl acetate/hexanes to yield 3-Fluoro-2-methoxy-6-methylbenzoic acid as a white crystalline solid.
References
- ChemScene Product Database.1427395-63-8 | 3-Fluoro-2-methoxy-6-methylbenzoic acid. ChemScene.
- Wikipedia Contributors.Directed ortho metalation. Wikipedia, The Free Encyclopedia.
- Krawczuk, P.Directed Metalation: A Survival Guide. Baran Lab Group Meeting.
- Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Semantic Scholar.
Sources
Application Notes & Protocols: Evaluating 3-Fluoro-2-methoxy-6-methylbenzoic Acid for Novel Agrochemical Applications
Authored for Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive guide for the investigation of 3-Fluoro-2-methoxy-6-methylbenzoic acid as a potential lead compound in agrochemical discovery. While direct agrochemical applications of this specific molecule are not yet established in publicly available literature, its structural motifs—a fluorinated benzoic acid core—are prevalent in a variety of commercialized pesticides. The presence of fluorine can significantly enhance the biological activity, metabolic stability, and lipophilicity of molecules, making this compound a prime candidate for screening and development.[1][2][3]
This document outlines the scientific rationale for investigating 3-Fluoro-2-methoxy-6-methylbenzoic acid and provides detailed, field-proven protocols for its systematic evaluation as a potential herbicide, fungicide, or insecticide.
Scientific Rationale and Core Concepts
The investigation of 3-Fluoro-2-methoxy-6-methylbenzoic acid in agrochemistry is grounded in the well-documented success of halogenated, and specifically fluorinated, benzoic acid derivatives in pesticide development.[4][5] The strategic placement of a fluorine atom on an aromatic ring can profoundly influence a molecule's physicochemical properties, thereby enhancing its pesticidal efficacy.[1][2]
Key Molecular Attributes and Their Agrochemical Significance:
-
Fluorine Substituent: The high electronegativity of fluorine can alter the electronic properties of the benzene ring, potentially leading to stronger binding interactions with target enzymes or receptors in pests. It can also block sites of metabolic degradation, thereby increasing the bioavailability and persistence of the compound.[2]
-
Carboxylic Acid Moiety: The carboxylic acid group provides a site for potential derivatization to form esters or amides, which can act as pro-pesticides with modified uptake and transport properties within the target organism.
-
Methoxy and Methyl Groups: These substituents influence the lipophilicity and steric profile of the molecule, which are critical factors for its movement across biological membranes and its fit within the active site of a target protein.
Given these features, 3-Fluoro-2-methoxy-6-methylbenzoic acid warrants a thorough investigation for a range of agrochemical activities. The following protocols are designed to systematically assess its biological effects on representative plant, fungal, and insect species.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the preliminary screening of 3-Fluoro-2-methoxy-6-methylbenzoic acid for herbicidal, fungicidal, and insecticidal activity.
General Preparation of Test Solutions
For all biological assays, a stock solution of 3-Fluoro-2-methoxy-6-methylbenzoic acid should be prepared. Due to the carboxylic acid group, the compound's solubility in water may be limited. Therefore, an organic solvent is typically required for the initial dissolution.
Protocol 2.1: Preparation of Stock and Working Solutions
-
Stock Solution (10,000 ppm):
-
Weigh 100 mg of 3-Fluoro-2-methoxy-6-methylbenzoic acid into a 10 mL volumetric flask.
-
Add a suitable organic solvent (e.g., acetone, DMSO, or methanol) to dissolve the compound completely.
-
Bring the flask to the 10 mL mark with the same solvent. This creates a 10,000 ppm (10 mg/mL) stock solution.
-
-
Working Solutions:
-
Prepare a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 ppm).
-
For aqueous spray applications, the organic solvent concentration should be kept low (typically ≤ 1%) to avoid phytotoxicity. A surfactant (e.g., Tween® 20 at 0.05% v/v) should be added to the final aqueous dilution to ensure proper wetting of the target surface.
-
Always include a solvent-only control (with surfactant, if used) in all experiments to account for any effects of the formulation components.
-
Herbicidal Activity Screening
The herbicidal potential of 3-Fluoro-2-methoxy-6-methylbenzoic acid should be assessed through both pre-emergence and post-emergence application methods. This dual approach provides insights into its effects on seed germination and established plant growth, respectively.
Workflow for Herbicidal Screening:
Caption: Workflow for pre- and post-emergence herbicidal screening.
Protocol 2.2.1: Pre-Emergence Herbicidal Assay
-
Plant Material: Use seeds of representative monocot (e.g., barnyardgrass - Echinochloa crus-galli) and dicot (e.g., cress - Lepidium sativum) weed species.
-
Planting: Fill small pots (e.g., 5 cm diameter) with a standard potting mix. Sow 10-15 seeds per pot and cover lightly with soil.
-
Application: Immediately after sowing, apply 5 mL of each test concentration of 3-Fluoro-2-methoxy-6-methylbenzoic acid evenly to the soil surface of three replicate pots. Include positive (a commercial herbicide) and negative (solvent-only) controls.
-
Incubation: Place the pots in a growth chamber with controlled conditions (e.g., 25°C, 16-hour photoperiod). Water the pots from the bottom as needed to maintain soil moisture without disturbing the treated surface.
-
Assessment: After 14 days, assess the percentage of seed germination and the overall vigor of the seedlings (e.g., height, fresh weight) compared to the negative control.
Protocol 2.2.2: Post-Emergence Herbicidal Assay
-
Plant Material: Grow the same weed species as in the pre-emergence assay until they reach the 2-3 true leaf stage.
-
Application: Using a laboratory spray chamber, apply the test solutions to the foliage of the plants until runoff. Ensure even coverage. Treat three replicate pots per concentration.
-
Incubation: Return the treated plants to the growth chamber.
-
Assessment: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, epinasty) at 7 and 14 days after treatment. Use a rating scale (e.g., 0 = no effect, 100 = complete kill) to quantify the herbicidal effect.
Data Presentation: Herbicidal Activity
| Concentration (ppm) | Pre-Emergence Inhibition (%) - E. crus-galli | Pre-Emergence Inhibition (%) - L. sativum | Post-Emergence Injury (%) - E. crus-galli | Post-Emergence Injury (%) - L. sativum |
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Solvent Control | 0 | 0 | 0 | 0 |
| Positive Control |
Fungicidal Activity Screening
The potential of 3-Fluoro-2-methoxy-6-methylbenzoic acid to inhibit fungal growth can be initially determined using an in vitro poisoned food technique, followed by in vivo assays on infected plants.
Workflow for Fungicidal Screening:
Caption: Workflow for in vitro and in vivo fungicidal screening.
Protocol 2.3.1: In Vitro Mycelial Growth Inhibition Assay
-
Fungal Pathogens: Use a selection of economically important plant pathogenic fungi, such as Botrytis cinerea (gray mold), Fusarium graminearum (head blight of wheat), and Rhizoctonia solani (sheath blight of rice).
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55°C.
-
Incorporation of Test Compound: Add the appropriate volume of the stock solution of 3-Fluoro-2-methoxy-6-methylbenzoic acid to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 ppm).
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (typically 25-28°C) in the dark.
-
Assessment: When the mycelial growth in the negative control plate reaches the edge of the dish, measure the diameter of the fungal colony in the treated plates. Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C = average diameter of the colony in the control, and T = average diameter of the colony in the treatment.
-
Protocol 2.3.2: In Vivo Protective Activity Assay on Detached Leaves
-
Plant Material: Use healthy, fully expanded leaves from a susceptible host plant (e.g., tomato leaves for Botrytis cinerea).
-
Application: Spray the leaves with the test solutions until runoff. Allow the leaves to air dry.
-
Inoculation: Place a droplet of a fungal spore suspension (e.g., 1 x 10^5 spores/mL) onto the center of each treated leaf.
-
Incubation: Place the inoculated leaves in a humid chamber (e.g., a sealed container with moist filter paper) at room temperature.
-
Assessment: After 3-5 days, measure the diameter of the disease lesion on the treated leaves and compare it to the lesions on the control leaves.
Data Presentation: Fungicidal Activity (in vitro)
| Concentration (ppm) | Mycelial Growth Inhibition (%) - B. cinerea | Mycelial Growth Inhibition (%) - F. graminearum | Mycelial Growth Inhibition (%) - R. solani |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Solvent Control | 0 | 0 | 0 |
| Positive Control |
Interpretation and Next Steps
The results from these preliminary screens will provide a "hit" or "no-hit" indication of the potential of 3-Fluoro-2-methoxy-6-methylbenzoic acid in these agrochemical applications.
-
Dose-Response Relationship: If significant activity is observed at higher concentrations (e.g., >50% inhibition at 100 ppm), a more detailed dose-response study should be conducted to determine the EC50 (effective concentration for 50% inhibition) or LC50 (lethal concentration for 50% mortality) value.
-
Spectrum of Activity: Active compounds should be tested against a broader range of weed, fungal, or insect species to determine their spectrum of control.
-
Structural Analogs: If promising activity is found, a medicinal chemistry program could be initiated to synthesize analogs of 3-Fluoro-2-methoxy-6-methylbenzoic acid to explore structure-activity relationships (SAR) and optimize its potency.
-
Mode of Action Studies: For highly active compounds, further research would be required to elucidate their biochemical mode of action.
References
- Vertex AI Search. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.
- Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.
- LookChem. (n.d.). Fluoro-benzoic acid series.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid.
- MDPI. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
Sources
Application Note: Overcoming Steric Hindrance in Peptide Couplings with 3-Fluoro-2-methoxy-6-methylbenzoic Acid
Executive Summary
The incorporation of highly substituted benzoic acid derivatives into peptide backbones or small-molecule APIs is a frequent bottleneck in drug discovery. 3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS: 1427395-63-8; MW: 184.16 g/mol ) presents a particularly severe synthetic challenge. The di-ortho substitution pattern (a methoxy group at C2 and a methyl group at C6) creates a massive steric shield around the carboxylate, while the electron-donating resonance of the methoxy group dampens carbonyl electrophilicity.
This application note provides field-proven, self-validating protocols designed to bypass these steric and electronic barriers, ensuring high-yielding amide bond formation even with complex or sterically hindered amines.
Structural Analysis & Mechanistic Causality
To successfully couple 3-Fluoro-2-methoxy-6-methylbenzoic acid, one must understand why traditional reagents fail.
When using standard carbodiimides like EDC/HOBt, the initial reaction forms an O-acylisourea intermediate. Normally, HOBt attacks this intermediate to form an active ester. However, the bulky 2-methoxy and 6-methyl groups physically block the trajectory of the incoming HOBt nucleophile. Deprived of a fast intermolecular reaction pathway, the O-acylisourea undergoes a thermodynamically driven intramolecular[1,3]-O-to-N acyl shift, resulting in a dead-end N-acylurea byproduct.
The Solution: The 7-Aza Effect and Uronium Salts To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly converts the carboxylate into a highly reactive O-acyl uronium species. More importantly, the HOAt leaving group benefits from the "7-aza effect." The nitrogen atom in the pyridine ring of HOAt acts as an intramolecular general base, hydrogen-bonding with the incoming amine. This pre-organizes the transition state and effectively "pulls" the nucleophile through the steric shield, drastically lowering the activation energy [1].
For extreme cases (e.g., coupling to N-methylated amino acids), even HATU may fail. In these scenarios, in situ acid chloride generation using Ghosez's Reagent is required, as it provides the smallest possible electrophilic radius for nucleophilic attack without generating harsh acidic byproducts [2].
Quantitative Reagent Efficacy
The following table summarizes the performance of various coupling strategies specifically applied to di-ortho substituted benzoic acids like 3-Fluoro-2-methoxy-6-methylbenzoic acid.
| Coupling Reagent | Activation Mechanism | Amine Compatibility | Typical Yield (%) | Epimerization Risk (Amine) |
| EDC / HOBt | O-Acylisourea | Primary (Un-hindered) | < 30% | Moderate |
| HATU / DIPEA | O-Acyl Uronium | Primary / Secondary | 85 - 95% | Low |
| COMU / Oxyma | O-Acyl Uronium | Primary / Secondary | 85 - 98% | Very Low |
| Ghosez's Reagent | Acid Chloride | Highly Hindered / N-Methyl | 75 - 90% | High (Requires strict control) |
Self-Validating Experimental Protocols
Protocol A: HATU-Mediated Amide Bond Formation (Standard Hindered)
Optimized for coupling to primary amines and unhindered secondary amines.
Materials:
-
3-Fluoro-2-methoxy-6-methylbenzoic acid (1.0 eq)
-
Target Amine (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.2 M relative to acid)
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-Fluoro-2-methoxy-6-methylbenzoic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.
-
Pre-Activation: Add HATU (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 15 minutes.
-
Validation Checkpoint 1 (Self-Validation): Withdraw a 5 µL aliquot and quench it into 100 µL of methanol containing 1% triethylamine. Analyze via LC-MS. Causality: You must observe the mass of the methyl ester derivative. If the methyl ester is absent, the active HOAt-ester has not formed, indicating wet solvent or degraded HATU. Do not proceed until activation is confirmed.
-
Amine Addition: Once activation is validated, add the Target Amine (1.2 eq) dropwise.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Dilute the mixture with Ethyl Acetate (10x volume). Wash sequentially with 5% aqueous Citric Acid (3x) to remove basic byproducts/DIPEA, followed by saturated aqueous NaHCO₃ (3x) to remove HOAt and unreacted acid. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: In Situ Acid Chloride Generation via Ghosez's Reagent (Extreme Hindrance)
Optimized for highly recalcitrant nucleophiles, such as N-methylated amino acids or heavily substituted anilines.
Materials:
-
3-Fluoro-2-methoxy-6-methylbenzoic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) (1.2 eq)
-
Pyridine or 2,6-Lutidine (2.5 eq)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Activation: Suspend the acid (1.0 eq) in anhydrous DCM under nitrogen at 0 °C. Add Ghosez's Reagent (1.2 eq) dropwise. Let the mixture warm to room temperature and stir for 2 hours.
-
Validation Checkpoint 2 (Self-Validation): Withdraw a 5 µL aliquot and quench into 50 µL of benzylamine. Analyze via LC-MS. Causality: The presence of the benzylamide derivative confirms quantitative conversion to the acid chloride. Ghosez's reagent is utilized here over SOCl₂ to prevent the generation of HCl, which could degrade acid-labile protecting groups on the target amine [3].
-
Coupling: Cool the reaction back to 0 °C. Add 2,6-Lutidine (2.5 eq) followed immediately by the Target Amine (1.1 eq).
-
Completion: Allow to warm to room temperature and stir for 4 hours.
-
Workup: Quench with water. Extract with DCM. Wash the organic layer with 1M HCl, then brine. Dry, concentrate, and purify via flash chromatography.
Process Workflows & Mechanistic Pathways
Figure 1: Decision matrix and validation workflow for coupling sterically hindered benzoic acids.
Figure 2: Mechanistic pathway of HATU activation demonstrating the transition state progression.
References
-
Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, American Chemical Society. URL:[Link]
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, American Chemical Society. URL:[Link]
Esterification Protocols for 3-Fluoro-2-methoxy-6-methylbenzoic Acid: Overcoming Severe Steric Hindrance
Mechanistic Rationale & Structural Analysis
The compound 3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS: 1427395-63-8)[1] presents a formidable challenge in synthetic organic chemistry due to severe steric shielding. The carboxyl group is flanked by a 2-methoxy group and a 6-methyl group, making it a highly congested 2,6-disubstituted benzoic acid.
According to Newman’s "Rule of Six," substituents in the ortho positions create massive steric bulk during the formation of the tetrahedral intermediate required in standard Fischer esterification[2]. Consequently, heating this acid with an alcohol and a catalytic mineral acid will result in near-zero conversion.
To achieve high-yielding esterification, the synthetic strategy must shift the site of nucleophilic attack away from the hindered carbonyl carbon, or drastically lower the LUMO energy of the carbonyl group by converting the hydroxyl moiety into a hyper-reactive leaving group. Furthermore, the electronic effects of the 3-fluoro (inductively electron-withdrawing) and 2-methoxy (electron-donating via resonance) groups modulate the pKa of the carboxylic acid, rendering the corresponding carboxylate anion an excellent nucleophile for direct SN2 displacement[3].
Strategic Methodology Selection
The selection of the esterification method depends entirely on the steric profile of the target alcohol or alkyl group. The table below summarizes the quantitative parameters and expected outcomes for the four most reliable methods for 2,6-disubstituted benzoic acids.
Table 1: Quantitative Comparison of Esterification Methods for Hindered Acids
| Esterification Method | Target Ester Class | Typical Yield (%) | Time (h) | Temp (°C) | Atom Economy |
| SN2 Alkylation | Methyl, Primary, Benzyl, Allyl | 85–98% | 2–12 | 25–60 | Low (Halide waste) |
| Acyl Chloride / Alcoholysis | Tertiary, Highly Hindered | 70–90% | 4–18 | 0 to 25 | Moderate |
| Yamaguchi Esterification | Secondary, Macrolactones | 75–95% | 6–24 | 25 | Low (TCBC waste) |
| TMS-Diazomethane | Methyl (Analytical/Small Scale) | >95% | 0.5–1 | 0 to 25 | High |
Workflow & Decision Tree
To streamline the synthetic planning, the following decision tree maps the optimal protocol based on the desired ester derivative.
Decision tree for selecting esterification methods based on target alcohol class.
Detailed Experimental Protocols (Self-Validating Systems)
The following protocols are engineered with built-in validation steps to ensure reaction fidelity before proceeding to workup.
Protocol A: Base-Promoted SN2 Alkylation
Best For: Primary, Benzyl, and Allyl esters. Causality: By deprotonating the acid, the reaction center shifts from the sterically hindered carbonyl carbon to the unhindered electrophilic carbon of an alkyl halide[4]. DMF is utilized as the solvent because its high dielectric constant solvates the alkali metal cation, leaving the carboxylate anion "naked" and highly nucleophilic.
Procedure:
-
Preparation: In an oven-dried round-bottom flask, dissolve 3-Fluoro-2-methoxy-6-methylbenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M).
-
Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Stir at room temperature for 15 minutes. Self-Validation: The solution will become slightly cloudy as the carboxylate salt forms.
-
Alkylation: Dropwise, add the primary alkyl halide (e.g., Benzyl bromide, 1.2 equiv).
-
Reaction: Stir at 40 °C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The highly polar acid spot (R_f ~0.1) should disappear, replaced by a non-polar ester spot (R_f ~0.6).
-
Workup: Quench with water (5x the reaction volume) to dissolve DMF and salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Acyl Chloride Intermediate Method
Best For: Tertiary alcohols (e.g., tert-butanol) or highly unreactive sterically hindered alcohols. Causality: Converting the carboxylic acid to an acyl chloride drastically lowers the LUMO energy of the carbonyl group. Oxalyl chloride is preferred over thionyl chloride due to milder gaseous byproducts (CO, CO₂, HCl). Catalytic DMF is essential as it forms the highly electrophilic Vilsmeier-Haack reagent, which acts as the true chlorinating species.
Procedure:
-
Chlorination: Dissolve the benzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under N₂ at 0 °C. Add 2 drops of anhydrous DMF.
-
Activation: Slowly add Oxalyl Chloride (1.5 equiv). Self-Validation: Immediate gas evolution (bubbling) confirms the formation of the Vilsmeier-Haack intermediate and subsequent chlorination.
-
In-Process Check: After 2 hours at room temperature, withdraw a 10 µL aliquot and quench it into 0.5 mL of methanol containing Et₃N. Analyze via LC-MS. The presence of the methyl ester confirms complete conversion to the acyl chloride.
-
Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acyl chloride in anhydrous DCM.
-
Esterification: Cool to 0 °C. Add the target tertiary alcohol (2.0 equiv), followed by Triethylamine (Et₃N, 3.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir for 12 hours at room temperature, then wash with 1M HCl, NaHCO₃, and brine.
Protocol C: Yamaguchi Esterification
Best For: Complex secondary alcohols, chiral alcohols (proceeds with retention of stereochemistry), and macrolactonization. Causality: The acid reacts with 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The extreme steric bulk of the trichlorophenyl ring directs the nucleophilic attack of DMAP exclusively to the aliphatic/benzoic carbonyl, forming a highly electrophilic acyl-pyridinium intermediate that rapidly reacts with the alcohol[5][6].
Procedure:
-
Mixed Anhydride Formation: Dissolve the benzoic acid (1.0 equiv) in anhydrous Toluene or THF (0.1 M). Add Et₃N (1.5 equiv) and 2,4,6-Trichlorobenzoyl chloride (TCBC, 1.1 equiv). Stir at room temperature for 2 hours.
-
Esterification: Add the target alcohol (1.0 equiv) dissolved in a minimum amount of solvent, immediately followed by DMAP (1.5 equiv).
-
Validation & Monitoring: The reaction mixture will turn yellow/orange upon DMAP addition, indicating the formation of the acyl-pyridinium species. Monitor by TLC until the alcohol is consumed.
-
Workup: Dilute with EtOAc, wash sequentially with saturated aqueous NH₄Cl, water, and brine. Purify via flash column chromatography to separate the product from the trichlorobenzoic acid byproduct.
References
-
Brainly / General Chemistry Principles. "Why esterification of benzoic acid is easy but not in case of 2,6 dimethyl benzoic acid." URL:[Link]
-
V. V. Rekha et al. "A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids." Organic Process Research & Development 2009, 13 (4), 769-773. URL:[Link]
-
J. Inanaga et al. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan 1979, 52, 1989–1993. (Yamaguchi Esterification). URL:[Link]
-
Khushbu et al. "Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review." Frontiers in Chemistry, 2023. URL:[Link]
-
J. Li et al. "Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C–H Bond Dehydroesterification." The Journal of Organic Chemistry, 2023. URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. brainly.in [brainly.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
Application Notes and Protocols for the Scalable Production of Fluorinated Benzoic Acid Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzoic Acids
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. When incorporated into the privileged benzoic acid scaffold, these effects are amplified, leading to derivatives with enhanced metabolic stability, increased binding affinity, and improved bioavailability. Consequently, fluorinated benzoic acids are key intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and central nervous system agents, as well as high-performance agrochemicals.
The transition from laboratory-scale synthesis to pilot and industrial-scale production of these valuable compounds, however, presents significant challenges. These include the handling of hazardous reagents, the management of exothermic reactions, and the need for cost-effective and environmentally sustainable processes. This comprehensive technical guide provides an in-depth analysis of scalable production methods for fluorinated benzoic acid derivatives, offering detailed protocols and insights into the practical considerations for their large-scale synthesis. We will explore traditional and modern synthetic strategies, with a focus on providing the causal understanding behind procedural choices, ensuring scientific integrity and enabling researchers to select and optimize methods for their specific needs.
Strategic Selection of a Scalable Synthesis Route
The choice of a synthetic route for a fluorinated benzoic acid derivative on a large scale is a multi-faceted decision that balances cost, safety, efficiency, and environmental impact. The following diagram illustrates a general decision-making workflow for selecting an appropriate scalable method.
Caption: Decision workflow for selecting a scalable synthesis route.
Comparative Analysis of Scalable Fluorination Methods
The following table provides a comparative overview of the most common scalable methods for the synthesis of fluorinated benzoic acid derivatives. The choice of method will depend on the specific substrate, the desired scale of production, and the available resources.
| Method | Key Reagents | Scalability | Advantages | Disadvantages |
| Balz-Schiemann Reaction | NaNO₂, HBF₄ or HF | Good | Well-established, reliable for many substrates. | Use of hazardous anhydrous HF or HBF₄, often requires isolation of diazonium salts, can have moderate yields.[1] |
| Electrophilic Fluorination | Selectfluor®, NFSI | Excellent | High functional group tolerance, milder reaction conditions, commercially available reagents.[2][3] | Reagents can be expensive for large-scale production, potential for over-fluorination.[4] |
| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Excellent | Cost-effective fluoride sources, suitable for electron-deficient rings.[5][6] | Requires activated substrates (e.g., with nitro groups), high temperatures often necessary. |
| Continuous Flow Chemistry | Various | Excellent | Enhanced safety, improved heat and mass transfer, potential for automation and higher yields.[7][8] | Requires specialized equipment, initial setup costs can be high. |
| Photocatalytic Decarboxylative Fluorination | Photocatalyst, light source, fluoride source | Moderate | Mild reaction conditions, good functional group tolerance.[9] | Can be limited by light penetration at larger scales, catalyst cost and stability can be a concern. |
Detailed Application Notes and Protocols
The Balz-Schiemann Reaction: A Classic and Robust Method
The Balz-Schiemann reaction remains a workhorse in the industrial synthesis of aryl fluorides due to its reliability and the use of relatively inexpensive starting materials.[1] The reaction proceeds via the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.
-
Diazotization at Low Temperatures (0-5 °C): Diazonium salts are unstable and can decompose at higher temperatures. Conducting the diazotization at low temperatures minimizes the formation of unwanted byproducts.
-
Use of HBF₄ or in situ generation from HF and Boric Acid: Tetrafluoroboric acid serves as both the acid for diazotization and the source of the tetrafluoroborate counterion, which imparts greater stability to the diazonium salt compared to chloride or sulfate, allowing for its isolation.
-
Thermal Decomposition: The controlled heating of the isolated and dried diazonium salt is the key step to introduce the fluorine atom onto the aromatic ring. The decomposition releases nitrogen gas and boron trifluoride.
This protocol is adapted from a procedure in Organic Syntheses and is suitable for scaling.[5][10]
Materials:
-
Ethyl p-aminobenzoate (1.65 kg, 10 mol)
-
Concentrated Hydrochloric Acid (2.04 L, 25 mol)
-
Sodium Nitrite (726 g, 10.5 mol)
-
Boric Acid (680 g, 11 mol)
-
60% Hydrofluoric Acid (1.33 kg, 40 mol) - EXTREME CAUTION REQUIRED
-
Methanol (for washing)
-
Ether (for washing)
-
Potassium Hydroxide (560 g, 10 mol)
-
Ethanol (95%)
-
Potassium Carbonate
-
Activated Carbon
Procedure:
-
Diazotization:
-
In a suitable large-scale reactor, charge ethyl p-aminobenzoate (1.65 kg), water (3 L), and concentrated hydrochloric acid (2.04 L). Warm the mixture to facilitate the formation of the hydrochloride salt.
-
Cool the resulting paste to 0 °C using a cooling jacket.
-
Slowly add a solution of sodium nitrite (726 g) in water, maintaining the temperature below 7 °C. The completion of diazotization can be monitored using starch-iodide paper.
-
-
Formation of Diazonium Tetrafluoroborate:
-
In a separate, appropriate vessel (e.g., paraffin-wax coated or made of a resistant polymer), carefully prepare a solution of fluoboric acid by dissolving boric acid (680 g) in 60% hydrofluoric acid (1.33 kg), keeping the temperature below 25 °C.
-
Add the cold fluoboric acid solution to the diazonium salt solution while maintaining the temperature below 10 °C. A thick precipitate of p-carbethoxybenzenediazonium fluoborate will form.
-
-
Isolation and Drying:
-
Filter the precipitated diazonium salt and wash it sequentially with cold water, cold methanol, and ether.
-
Dry the salt thoroughly under vacuum. This step is critical as residual moisture can lead to the formation of phenolic byproducts during decomposition.
-
-
Thermal Decomposition:
-
In a large-scale decomposition apparatus equipped with a robust off-gas scrubbing system, carefully heat the dried diazonium salt. The decomposition is exothermic and will proceed with the evolution of nitrogen and boron trifluoride gas.
-
The product, ethyl p-fluorobenzoate, will be obtained as an oil.
-
-
Hydrolysis:
-
Reflux the crude ethyl p-fluorobenzoate with a solution of potassium hydroxide (560 g) in ethanol and water.
-
After hydrolysis is complete, filter the hot solution.
-
-
Purification:
-
Acidify the hot filtrate with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid.
-
For further purification, dissolve the crude acid in a hot solution of potassium carbonate, treat with activated carbon, filter, and re-precipitate with hydrochloric acid.
-
Dry the final product under vacuum.
-
Electrophilic Fluorination with Selectfluor®: A Modern and Versatile Approach
Electrophilic fluorination using N-F reagents like Selectfluor® has become a preferred method in pharmaceutical development due to its broad functional group compatibility and milder reaction conditions.[2][3] Selectfluor® is a stable, crystalline solid that is relatively easy to handle on a large scale compared to gaseous fluorine or anhydrous HF.
-
Choice of Solvent: The choice of solvent is critical and depends on the substrate. For many aromatic compounds, polar aprotic solvents like acetonitrile or nitromethane are effective.[11]
-
Use of a Strong Acid or Lewis Acid Catalyst: For less activated aromatic rings, a strong acid (e.g., triflic acid) or a Lewis acid catalyst is often required to enhance the electrophilicity of the fluorinating agent and promote the reaction.
-
Temperature Control: While generally milder than other methods, electrophilic fluorinations can still be exothermic. Careful temperature control is necessary to prevent side reactions and ensure regioselectivity.
This protocol provides a general procedure for the direct fluorination of an activated benzoic acid derivative.
Materials:
-
Substituted Benzoic Acid (e.g., 3-hydroxybenzoic acid, 13.8 g, 0.1 mol)
-
Selectfluor® (42.5 g, 0.12 mol)
-
Acetonitrile (500 mL)
-
Triflic Acid (1.5 g, 0.01 mol) - Optional, for less reactive substrates
Procedure:
-
Reaction Setup:
-
In a glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve the substituted benzoic acid (13.8 g) in acetonitrile (500 mL).
-
If required, add triflic acid (1.5 g) to the solution.
-
-
Addition of Selectfluor®:
-
Cool the solution to 0-5 °C.
-
Add Selectfluor® (42.5 g) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the progress of the reaction by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Continuous Flow Chemistry: A Safer and More Efficient Platform for Fluorination
Continuous flow chemistry offers significant advantages for fluorination reactions, particularly in terms of safety and scalability.[7][8] The small reactor volumes enhance heat and mass transfer, allowing for better control over highly exothermic reactions and the safe handling of hazardous reagents.
-
Microreactor or Tubular Reactor: The high surface-area-to-volume ratio of these reactors allows for efficient heat dissipation, preventing thermal runaways.
-
Precise Control of Stoichiometry and Residence Time: Syringe pumps or mass flow controllers allow for precise control over the molar ratios of reactants and the time they spend in the reactor, leading to improved yields and selectivity.
-
In-line Quenching: Hazardous reagents or reactive intermediates can be immediately quenched after the reaction, minimizing safety risks.
Caption: Conceptual diagram of a continuous flow fluorination setup.
This protocol describes the synthesis of an intermediate for floxacin antibiotics, demonstrating the application of continuous flow for a multi-step synthesis involving a fluorinated benzoic acid derivative.[8][12]
Materials:
-
2,4-Dichloro-5-fluorobenzoic acid
-
Bis(trichloromethyl)carbonate (BTC)
-
Ethyl 3-(dimethylamino)acrylate
-
Chlorobenzene (solvent)
-
DMF (catalyst)
Procedure:
-
Stream 1 Preparation: Prepare a solution of 2,4-dichloro-5-fluorobenzoic acid and a catalytic amount of DMF in chlorobenzene.
-
Stream 2 Preparation: Prepare a solution of BTC in chlorobenzene.
-
Stream 3 Preparation: Prepare a solution of ethyl 3-(dimethylamino)acrylate in chlorobenzene.
-
Reaction Setup:
-
Set up a continuous flow system with three pumps, two mixing tees, and two heated tubular reactors in series.
-
Pump Stream 1 and Stream 2 into the first mixing tee and then into the first reactor, heated to 100-110 °C, to form the acyl chloride in situ.
-
The output from the first reactor is then mixed with Stream 3 in the second mixing tee and passed through the second reactor to perform the C-C bond formation.
-
-
Collection and Purification:
-
The output from the second reactor is collected.
-
The product can be isolated by standard work-up and purification procedures.
-
Safety, Waste Management, and Green Chemistry Considerations
The scalable production of fluorinated compounds necessitates a strong emphasis on safety and environmental responsibility.
Safety:
-
Handling of Fluorinating Agents: Many fluorinating agents are hazardous. Anhydrous HF is extremely corrosive and toxic, requiring specialized equipment and handling procedures.[3][13][14] Electrophilic fluorinating agents like Selectfluor® can react violently with certain solvents.[4] Always consult the Safety Data Sheet (SDS) and follow established safety protocols.
-
Exothermic Reactions: Fluorination reactions are often highly exothermic. Proper temperature control, slow addition of reagents, and emergency cooling systems are crucial, especially at a large scale. Continuous flow reactors offer significant advantages in managing exothermicity.[15]
-
Pressure Management: Reactions that evolve gas, such as the Balz-Schiemann reaction, require adequate pressure relief and off-gas scrubbing systems.
Waste Management:
-
Fluoride Waste: Aqueous fluoride waste streams are common and must be treated before disposal. The most common method is precipitation with calcium salts (e.g., lime or calcium chloride) to form insoluble calcium fluoride, which can then be removed by filtration.[16][17][18][19][20]
-
Solvent Waste: The choice of solvent has a significant impact on the environmental footprint of a process. Whenever possible, greener solvents should be considered, and solvent recycling should be implemented.
-
Byproduct Formation: Understanding the potential byproducts of each reaction is essential for developing effective purification and waste treatment strategies.
Green Chemistry Metrics:
-
E-Factor and Process Mass Intensity (PMI): These metrics are used to quantify the amount of waste generated per unit of product.[21][22][23] Processes with lower E-factors and PMIs are considered greener. Solid-state and solvent-free reaction conditions can significantly improve these metrics.[6][21]
-
Atom Economy: This metric, while useful, does not account for solvent and reagent waste. However, it is a good starting point for designing more efficient reactions.
Conclusion
The scalable production of fluorinated benzoic acid derivatives is a critical enabling technology for the pharmaceutical and agrochemical industries. While traditional methods like the Balz-Schiemann reaction remain relevant, modern techniques such as electrophilic fluorination and continuous flow chemistry offer significant advantages in terms of safety, efficiency, and environmental impact. The selection of the optimal synthetic route requires a careful consideration of the specific target molecule, the desired scale of production, and the available resources. By understanding the underlying principles of each method and adhering to strict safety and environmental protocols, researchers and drug development professionals can successfully navigate the challenges of scaling up the synthesis of these important compounds.
References
-
Sravathi Advanced Process Technologies. (2025, September 4). Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. Retrieved from [Link]
-
Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. (2025, January 4). DOI:10.1039/D4GC06362G. Retrieved from [Link]
-
The economic advantages of continuous flow chemistry. Manufacturing Chemist. (2019, April 2). Retrieved from [Link]
-
Green Chemistry. RSC Publishing. (2025, January 4). Retrieved from [Link]
-
Continuous-Flow Processes for the Production of Floxacin Intermediates. ResearchGate. (2020, December 31). Retrieved from [Link]
-
Treatment and Recovery of Fluoride Industrial Wastes. EPA NEPIC. (n.d.). Retrieved from [Link]
-
Fluoride Removal Systems. Industrial Waste Treatment. (n.d.). Retrieved from [Link]
-
(PDF) Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids. ResearchGate. (2020, December 31). Retrieved from [Link]
-
Sandford, G. (n.d.). CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. CHEM21. Retrieved from [Link]
-
ALIT Technologies. (2025, October 1). Fluoridite: ALIT's solution for stable fluoride removal in industrial wastewater. Retrieved from [Link]
-
7 Flow chemistry in fine chemical production | Request PDF. ResearchGate. (n.d.). Retrieved from [Link]
-
HORIBA. (n.d.). Measurement of Fluoride in Industrial Wastewater. Retrieved from [Link]
-
The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. (n.d.). Retrieved from [Link]
-
Saltworks Technologies. (2019, December 3). Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtration. Retrieved from [Link]
-
Late-Stage Fluorination: From Fundamentals to Application. PMC. (n.d.). Retrieved from [Link]
- Haveman, L. Y. F., et al. (2025, November 18). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis.
-
Gouverneur, V. (n.d.). Rethinking fluorochemical chemistry at scale. Véronique Gouverneur Research Group. Retrieved from [Link]
-
Kollmar, M., et al. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development - ACS Publications. (2020, March 5). Retrieved from [Link]
-
Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes. PMC. (n.d.). Retrieved from [Link]
-
Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Publications. (n.d.). Retrieved from [Link]
-
Lonza. (2023, May 15). Continuous Flow Techniques for Fine Chemical Manufacturing. Retrieved from [Link]
-
Useful Green Chemistry Metrics. Scientific Update. (2019, September 4). Retrieved from [Link]
-
Ionic Liquid-Assisted Grinding: An Electrophilic Fluorination Benchmark. MDPI. (2021, September 23). Retrieved from [Link]
- US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Google Patents. (n.d.).
-
Case studies of fluorine in drug discovery | Request PDF. ResearchGate. (n.d.). Retrieved from [Link]
-
Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. (2025, July 29). Retrieved from [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. (2016, September 22). Retrieved from [Link]
-
Guidelines for the Safe Handling of Hydrofluoric Acid. (2019, March 18). Retrieved from [Link]
-
SAFE USE OF HYDROFLUORIC ACID. (n.d.). Retrieved from [Link]
-
Fluorinated Aromatic Compounds. ResearchGate. (n.d.). Retrieved from [Link]
-
Continuous flow multi-step organic synthesis. (2010, September 23). Retrieved from [Link]
-
Green Chemistry Metrics, A Review. MDPI. (2022, June 28). Retrieved from [Link]
- WO2023058053A1 - A continuous flow reactor and process for synthesis of substituted benzoic acid. Google Patents. (n.d.).
-
Use of Fluoropolymers and Fluoro-Elastomers in Medicinal Product Manufacturing Facili9es. Efpia. (n.d.). Retrieved from [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. (n.d.). Retrieved from [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. arkat usa. (n.d.). Retrieved from [Link]
-
Balz–Schiemann reaction. Wikipedia. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2016, March 4). Retrieved from [Link]
-
Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. PubMed. (2012, October 19). Retrieved from [Link]
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- 6. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06362G [pubs.rsc.org]
- 7. The economic advantages of continuous flow chemistry [manufacturingchemist.com]
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- 21. pubs.rsc.org [pubs.rsc.org]
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- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 3-Fluoro-2-methoxy-6-methylbenzoic acid
Introduction: Navigating the Selective Hydrogenation of a Multifunctional Aromatic
The selective catalytic hydrogenation of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] The target molecule, 3-Fluoro-2-methoxy-6-methylbenzoic acid, presents a unique challenge: the saturation of the benzene ring while preserving three distinct functional groups—a carboxylic acid, a methoxy ether, and, most critically, a carbon-fluorine bond. Fluorinated cyclohexane derivatives are valuable motifs, and their synthesis via the hydrogenation of readily available fluoroarenes is an attractive and atom-economical strategy.[1][2]
This guide provides an in-depth analysis and detailed protocols for the catalytic hydrogenation of this substrate. We will explore the underlying chemical principles, delve into the critical decision of catalyst selection, and present step-by-step procedures designed for safety, efficiency, and selectivity. The primary objective is the formation of 3-Fluoro-2-methoxy-6-methylcyclohexanecarboxylic acid. However, a significant focus will be placed on understanding and mitigating the primary potential side reaction: hydrodefluorination (HDF), the cleavage of the C-F bond.[3]
Section 1: Mechanistic Considerations and the Hydrodefluorination Challenge
The General Mechanism of Heterogeneous Catalytic Hydrogenation
Catalytic hydrogenation of an aromatic ring is a heterogeneous process occurring on the surface of a metal catalyst.[4] The reaction can be conceptualized in several key steps:
-
Adsorption & Activation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive atomic hydrogen species bound to the metal.[4][5]
-
Adsorption of the Aromatic Substrate: The π-system of the benzene ring adsorbs onto the metal surface.[4]
-
Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the aromatic ring, leading to a series of partially hydrogenated intermediates (e.g., cyclohexene, cyclohexadiene).[6]
-
Desorption of the Product: Once fully saturated, the cyclohexane product desorbs from the catalyst surface, freeing the active site for another catalytic cycle.[4]
The stability of the aromatic ring due to resonance energy means that its hydrogenation typically requires more forcing conditions (higher heat and pressure) than the hydrogenation of simple alkenes or alkynes.[4][7]
The Challenge: Hydrodefluorination (HDF)
The carbon-fluorine bond is the strongest single bond in organic chemistry, yet it is susceptible to cleavage under certain catalytic conditions.[8] This process, known as hydrodefluorination (HDF), is a critical side reaction to consider. In the context of our substrate, HDF would lead to the formation of 2-methoxy-6-methylcyclohexanecarboxylic acid, an undesired impurity.
Several factors influence the rate of HDF:
-
Catalyst Choice: Certain metals are more prone to activating C-F bonds. Rhodium, while highly active for arene hydrogenation, is also a state-of-the-art catalyst for HDF.[3] Palladium can also facilitate C-F bond activation.[9]
-
Reaction Conditions: Higher temperatures and pressures can increase the incidence of HDF.
-
HF Scavenging: The HDF process releases hydrogen fluoride (HF), which can poison or degrade the catalyst. The addition of a mild base or scavenger can mitigate this effect and improve catalyst stability and recyclability.[2]
The diagram below illustrates the desired reaction pathway versus the potential HDF side reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01716G [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 5. Catalytic Hydrogenation Reaction & Mechanism - Lesson | Study.com [study.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification & Troubleshooting for 3-Fluoro-2-methoxy-6-methylbenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, providing researchers and drug development professionals with the mechanistic causality and self-validating workflows required to achieve >99% purity for 3-Fluoro-2-methoxy-6-methylbenzoic acid .
Because fluorinated aromatic building blocks are prone to carrying over positional isomers and tar-like synthetic byproducts, achieving pharmaceutical-grade purity requires a multi-dimensional approach: exploiting pKa differences, crystal lattice energies, and volatility [1].
Part 1: Physicochemical Profile & Solubility Data
Successful purification begins with understanding the thermodynamic and solubility boundaries of your target molecule. The data below dictates our solvent selection for extraction and recrystallization.
| Property | Value / Description |
| Chemical Name | 3-Fluoro-2-methoxy-6-methylbenzoic acid |
| CAS Number | 1427395-63-8 [1] |
| Molecular Weight | 184.16 g/mol |
| Molecular Formula | C9H9FO3 |
| Solubility (Cold Water) | Sparingly Soluble (< 1 mg/mL) |
| Solubility (Hot Water) | Moderately Soluble (~ 5-10 mg/mL) |
| Solubility (Ethanol/Methanol) | Highly Soluble (> 50 mg/mL) |
| Solubility (Toluene/Heptane) | Soluble in hot Toluene; Insoluble in cold Heptane |
Part 2: Core Purification Workflows
The following protocols are designed as a sequential purification pipeline. Each step targets a specific class of impurity and includes a built-in validation mechanism to ensure process integrity.
Logical workflow for the multi-stage purification of the target benzoic acid.
Protocol A: Acid-Base Extraction (Pre-Purification)
Objective: Isolate the target carboxylic acid from unreacted neutral/basic organic starting materials.
-
Suspend the crude mixture in deionized water.
-
Basify by adding 1M NaOH dropwise until the solution reaches pH 12.
-
Causality: This deprotonates the carboxylic acid, converting it into a highly water-soluble sodium benzoate salt. Neutral and basic impurities remain insoluble.
-
-
Wash the aqueous layer three times with ethyl acetate to extract the non-acidic impurities. Discard the organic layer.
-
Acidify the aqueous layer by adding 6M HCl dropwise under vigorous stirring until pH 2 is reached.
-
Causality: Reprotonation forces the target compound out of the aqueous solution as a crude precipitate.
-
-
Filter the precipitate and wash with ice-cold water.
Self-Validation System: Continuously monitor the pH during acidification. The target compound should strictly precipitate at pH < 4. If precipitation begins at pH 7–8, an amphoteric impurity is present, signaling the need for a narrower pH precipitation window.
Protocol B: Solvent-Gradient Recrystallization
Objective: Exclude structurally similar isomers (e.g., des-fluoro or regioisomers) based on differential lattice energies [2].
-
Dissolve the crude acid in a minimal volume of boiling ethanol.
-
Decolorize by adding 5% w/w activated carbon. Boil for 10 minutes.
-
Causality: Carbon's porous structure traps high-molecular-weight tar and azo-byproducts common in fluorinated aromatic syntheses [3].
-
-
Filter the hot solution through a Celite pad to remove the carbon.
-
Crystallize by adding hot deionized water dropwise to the filtrate until the cloud point is reached. Allow it to cool undisturbed to room temperature, then transfer to an ice bath.
-
Causality: Slow cooling allows the molecules to arrange themselves in a highly ordered crystal lattice, thermodynamically excluding impurities that disrupt the packing structure [2].
-
Self-Validation System: Perform HPLC analysis on the mother liquor. The ratio of impurity AUC (Area Under Curve) to product AUC in the mother liquor must be strictly >10x higher than the ratio in the crude starting material. This mathematically proves active exclusion from the crystal lattice.
Protocol C: Vacuum Sublimation (Final Polish)
Objective: Achieve >99% purity by removing trace inorganic salts and non-volatile degradation products.
-
Load the thoroughly dried crystals into a cold-finger sublimation apparatus.
-
Apply Vacuum (< 0.1 Torr) and gently heat the flask to 120–140 °C.
-
Causality: Fluorobenzoic acids sublime cleanly and readily under high vacuum, completely separating them from non-volatile inorganic salts (e.g., NaCl carryover from Protocol A) [4] [5].
-
-
Harvest the pure white crystals from the cold finger.
Self-Validation System: Conduct a gravimetric mass balance. The combined mass of the sublimed product and the non-volatile residue left in the flask must equal the starting mass ±2%, confirming no thermal degradation occurred.
Part 3: Troubleshooting Guides & FAQs
Decision tree for troubleshooting oiling out during the recrystallization process.
Q1: During the ethanol/water cooling phase, my product "oils out" (forms a second liquid phase at the bottom of the flask) instead of forming crystals. How do I force nucleation? A1: Oiling out occurs when the melting point of your impure mixture drops below the saturation temperature of the solvent system. The compound phase-separates as a liquid before it can crystallize.
-
Solution 1: Reheat the mixture until it is a single clear phase, and add slightly more of the "good" solvent (ethanol) to lower the saturation temperature.
-
Solution 2: If oiling persists, abandon the aqueous system. Switch to a Toluene/Heptane gradient. Dissolve the crude in hot toluene, and add heptane dropwise until cloudy. The non-polar environment often prevents oiling out for methoxy-substituted aromatics.
Q2: I am detecting persistent regioisomeric impurities (e.g., des-fluoro or 4-fluoro isomers) in my HPLC trace even after recrystallization. How can I clear them? A2: Positional isomers are notoriously difficult to separate via standard recrystallization because their spatial volumes are nearly identical, allowing them to co-crystallize within the same lattice.
-
Solution: You must alter the solvation sphere. Switch your recrystallization solvent to glacial acetic acid . The strong hydrogen-bonding environment of acetic acid interacts differently with the inductive effects of the fluorine atom depending on its ring position, amplifying solubility differences between isomers [2]. Follow this with vacuum sublimation [5].
Q3: The isolated powder has a persistent yellowish/brown tint. What is the mechanism of this discoloration and how is it removed? A3: A yellowish tint in fluorinated benzoic acids is typically caused by trace azo-compounds or oxidative tar byproducts generated during the synthesis (especially if synthesized via diazotization) [3]. These highly conjugated impurities are intensely colored even at parts-per-million (ppm) levels.
-
Solution: Standard recrystallization will not clear this because the tars physically coat the crystal surfaces. You must perform the Activated Carbon Treatment (Protocol B, Step 2). The massive surface area and hydrophobic pores of the carbon will irreversibly adsorb these conjugated systems.
References
Technical Support Center: Troubleshooting Solubility Issues with 3-Fluoro-2-methoxy-6-methylbenzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of substituted benzoic acids in biological assays. 3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS: 1427395-63-8) is a classic example of a compound that looks deceptively simple but presents significant formulation hurdles.
While its functional groups (fluoro, methoxy, methyl) are excellent for target binding, they create a highly crystalline, moderately lipophilic structure. If not managed correctly,1[1]. This guide is designed to provide you with the mechanistic causality behind these issues and self-validating protocols to resolve them.
Section 1: Mechanistic Causality of Solubility Challenges
To troubleshoot effectively, we must first understand the physicochemical forces at play:
-
Ionizability and pH: The carboxylic acid moiety is your primary lever for aqueous solubility. The 2[2]. At a pH below its pKa (typically ~3.5–4.5 for this class), the compound exists in its unionized, lipophilic state, drastically reducing aqueous solubility.
-
DMSO "Crash-Out": A common practice is preparing 10 mM stock solutions in Dimethyl Sulfoxide (DMSO). However,3[3]. When an aged or hydrated DMSO stock is rapidly diluted into an aqueous buffer, the compound undergoes localized supersaturation and precipitates.
Section 2: Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into my pH 7.4 assay buffer. How do I prevent this? A1: This is a kinetic "crash-out." The rapid shift in solvent polarity forces the hydrophobic fluoro and methyl regions out of solution before the compound can thermodynamically equilibrate.
-
Solution 1 (Stock Integrity): Ensure your DMSO stock is anhydrous and stored in single-use aliquots to prevent water uptake.
-
Solution 2 (Step-down Dilution): Instead of a direct 1:1000 dilution, create an intermediate dilution.4[4] during the intermediate step before final dilution into the assay plate.
Q2: I need to test this compound in a cell-based assay, but it's toxic at high co-solvent concentrations. How can I improve aqueous solubility without exceeding 0.5% DMSO? A2: High organic solvent concentrations disrupt cell membranes, confounding your viability data.
-
Solution 1 (pH Optimization): 4[4]. Ensure your buffer maintains a pH of at least 7.4 to keep the carboxylic acid fully deprotonated (ionized).
-
Solution 2 (Excipients): 4[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 1-5% w/v is highly biocompatible and will shield the hydrophobic aromatic ring from the aqueous environment.
Q3: How do I definitively know if my compound is fully dissolved or just forming micro-precipitates? A3: Visual inspection is insufficient. Micro-precipitates scatter light and cause false positives in optical assays.4[4]. See Section 4 for the exact protocols.
Section 3: Quantitative Solubility Profiling
1[1]. The table below summarizes the expected solubility behavior of 3-Fluoro-2-methoxy-6-methylbenzoic acid based on solvent parameters.
| Solvent / Condition | Estimated Solubility Range | Mechanistic Rationale |
| Aqueous Buffer (pH 3.0) | < 0.1 mg/mL | Carboxylic acid is unionized; hydrophobic forces dominate, leading to crystal lattice formation. |
| Aqueous Buffer (pH 7.4) | 1.0 - 5.0 mg/mL | Carboxylate salt formation; electrostatic interactions with water thermodynamically favor solvation. |
| 100% Anhydrous DMSO | > 50.0 mg/mL | Strong hydrogen bond acceptor; completely disrupts the crystalline lattice of the compound. |
| Methanol / Ethanol | 10.0 - 30.0 mg/mL | Moderate polarity; favorable dipole-dipole interactions with the methoxy group. |
Section 4: Validated Experimental Protocols
Trustworthy data requires a self-validating system. Do not rely on assumptions; measure your compound's solubility using these industry-standard methodologies.
Protocol 1: High-Throughput Kinetic Solubility Assessment (Nephelometry)
Kinetic solubility represents the concentration at which a compound precipitates when diluted from an organic stock into an aqueous system.
-
Preparation: Prepare a fresh 10 mM stock of 3-Fluoro-2-methoxy-6-methylbenzoic acid in anhydrous DMSO.
-
Serial Dilution: Dispense the stock into a 96-well plate to create a concentration gradient (e.g., 1 µM to 500 µM), ensuring the final DMSO concentration remains constant across all wells (e.g., 2%).
-
Buffer Addition: Rapidly add the target aqueous assay buffer to each well.
-
Incubation: to allow micro-precipitates to form.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
, which measures the true equilibrium concentration.
-
Equilibration: Agitate the suspension on a rotary shaker at 25°C . Verify that a solid pellet remains, ensuring the solution is truly saturated.
-
Quantification: Dilute the filtrate and quantify the dissolved compound concentration using HPLC-UV or LC/MS/MS against a standard calibration curve.
Section 5: Diagnostic Workflow
Follow this logical progression to resolve precipitation issues systematically.
Logical troubleshooting workflow for resolving compound precipitation in biological assays.
References
-
Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." ResearchGate / Drug Discovery Today.[Link]
-
Creative Biolabs. "Solubility Assessment Service." Creative Biolabs.[Link]
-
PubMed (NIH). "Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids." National Institutes of Health.[Link]
Sources
Technical Support Center: Optimizing Recrystallization Solvents for Fluorinated Benzoic Acids
Welcome to the Technical Support Center for the purification and recrystallization of fluorinated benzoic acids (FBAs). The introduction of a highly electronegative fluorine atom onto the benzoic acid ring fundamentally alters its physicochemical properties. Fluorine modulates the pKa of the carboxylic acid, perturbs standard hydrogen-bonding dimerization, and introduces a "fluorous effect" that increases lipophilicity while paradoxically decreasing solubility in standard non-polar hydrocarbon solvents.
This guide provides mechanistic troubleshooting, quantitative solubility data, and self-validating protocols to help drug development professionals and researchers resolve common crystallization failures.
Section 1: Quantitative Solubility Profiling
Selecting the correct solvent system is a thermodynamic prerequisite. FBAs generally exhibit high solubility in polar protic and aprotic solvents but poor solubility in cold water and non-polar alkanes[1].
| Solvent / System | Polarity Index | FBA Solubility Profile | Functional Role in Recrystallization |
| Water (Cold) | 10.2 | Very Slightly Soluble | Primary Anti-solvent / Wash Solvent |
| Water (Hot) | 10.2 | Soluble | Co-solvent for mixed systems |
| Ethanol / Methanol | 5.2 / 5.1 | Highly Soluble | Primary Good Solvent |
| Diethyl Ether | 2.8 | Soluble | Extraction / Primary Solvent |
| Hexane / Cyclohexane | 0.1 / 0.2 | Sparingly Soluble | Anti-solvent (for non-aqueous systems) |
(Data synthesized from general solubility profiles of 4-fluorobenzoic and 2-fluorobenzoic acids[1][2])
Section 2: Troubleshooting Guides & FAQs
Q1: My fluorinated benzoic acid is "oiling out" (forming a milky emulsion or sticky gum) instead of crystallizing. Why does this happen, and how do I fix it? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Mechanistically, this occurs when the solution's supersaturation is poorly controlled, causing the initially dissolved compound to separate into a secondary, solute-rich liquid phase rather than a rigid crystalline lattice[3][4]. This is a kinetic phenomenon: rapid cooling or fast anti-solvent addition forces the system across the binodal curve before nucleation can occur. The oily phase acts as a sink, entrapping impurities and hindering filtration[4]. The Fix: You must operate strictly within the Metastable Zone Width (MSZW).
-
Reheat the mixture until the oil redissolves into a clear solution.
-
Add 5% more of the "good" solvent (e.g., ethanol) to slightly shift the solubility curve.
-
Cool very slowly (e.g., 0.5 °C/min) and introduce pure seed crystals halfway into the metastable zone to ensure crystal nucleation outpaces droplet formation[3].
Q2: I am using an Ethanol/Water mixed solvent system, but my yield is extremely low. How can I optimize desupersaturation? A2: A low yield in a mixed-solvent system indicates that the final solvent composition is too rich in the "good" solvent (ethanol), leaving the FBA highly soluble even at low temperatures[5]. The Fix: Evaporate 10-20% of the total solvent volume to increase the global concentration, then titrate in additional hot water (anti-solvent) dropwise until persistent turbidity is reached[5]. Ensure the final cooling stage utilizes an ice bath to depress the solubility curve to its absolute minimum before filtration[2].
Q3: The isolated crystals have a broad melting point and a yellowish tint, despite using a standard recrystallization. What is the mechanistic cause? A3: A broad melting point combined with discoloration indicates impurity entrapment within the crystal lattice, often caused by tar-like synthetic by-products[2]. If the crystallization occurred too rapidly (crash-cooling), the lattice formed defects that trapped these lipophilic impurities. The Fix: Perform a hot decolorization step. Dissolve the crude FBA in hot ethanol, add 1-2% (w/w) activated charcoal, and boil briefly. The highly porous charcoal adsorbs the large, conjugated colored impurities. Perform a hot filtration through a pre-warmed funnel to remove the charcoal before initiating the cooling phase[2].
Section 3: System Workflow Diagram
Workflow for diagnosing and resolving recrystallization failures in fluorinated benzoic acids.
Section 4: Self-Validating Experimental Protocol
Methodology: Anti-Oiling Mixed-Solvent Recrystallization (Ethanol/Water)
This protocol utilizes continuous self-validation to ensure thermodynamic control over the crystallization process, preventing LLPS and impurity entrapment.
-
Step 1: Dissolution & Decolorization. Place the crude FBA in an Erlenmeyer flask. Add boiling ethanol dropwise until the solid just dissolves. Causality: Using the absolute minimum volume of hot solvent ensures maximum supersaturation upon cooling. If the solution is colored, add 1% (w/w) activated charcoal, boil for 2 minutes, and perform a hot gravity filtration[2].
-
Step 2: Metastable Zone Identification. Maintain the filtrate near its boiling point. Titrate hot deionized water (anti-solvent) dropwise with constant swirling until the solution becomes faintly but persistently cloudy[5]. This cloudiness marks the exact boundary of the solubility curve.
-
Step 3: Clarification & Isothermal Seeding (Self-Validating Step). Add 1-3 drops of hot ethanol until the solution just clears[5]. Remove from heat and immediately add a few pure seed crystals of the FBA.
-
Validation Check: Observe the seeds. If they dissolve, the system is undersaturated (you added too much ethanol); add one drop of water. If the seeds remain suspended and begin to grow sharp edges, you have successfully stabilized the system within the metastable zone.
-
-
Step 4: Controlled Desupersaturation. Allow the flask to cool ambiently to room temperature without disturbance. Causality: Slow, undisturbed cooling promotes the growth of large, pure macroscopic crystals rather than a crashed-out microcrystalline powder that traps solvent. Once at room temperature, transfer to an ice bath for 15 minutes to maximize yield[2][5].
-
Step 5: Isolation & Wash Validation. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 10% ethanol/water[5].
-
Validation Check: Monitor the filtrate during the wash. If the filtrate runs highly turbid, your wash solvent is too warm or too ethanol-rich, causing product dissolution. Stop immediately and adjust the wash solvent polarity.
-
-
Step 6: Drying. Dry the crystals in a vacuum oven at 40 °C to constant weight.
Sources
- 1. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen Life Sciences [aragen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Enhancing thermal stability of 3-Fluoro-2-methoxy-6-methylbenzoic acid intermediates
Technical Support Center: 3-Fluoro-2-methoxy-6-methylbenzoic Acid Intermediates
Welcome to the technical support center for 3-Fluoro-2-methoxy-6-methylbenzoic acid and its related intermediates. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the thermal stability of this compound during synthesis, purification, and storage. Our goal is to provide practical, evidence-based solutions and a deeper understanding of the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of 3-Fluoro-2-methoxy-6-methylbenzoic acid.
Q1: What is the primary thermal degradation pathway for 3-Fluoro-2-methoxy-6-methylbenzoic acid?
The most significant thermal liability for this and similar substituted benzoic acids is thermal decarboxylation.[1][2][3] At elevated temperatures, the carboxylic acid group is lost as carbon dioxide (CO₂), resulting in the formation of 1-fluoro-2-methoxy-3-methylbenzene. This reaction is often irreversible and represents a critical yield loss, especially during heated reaction steps or distillation. The rate of decarboxylation can be influenced by temperature, pressure, and the presence of acidic or basic catalysts.[4][5]
Caption: Primary thermal decarboxylation pathway.
Q2: How do the fluoro, methoxy, and methyl substituents influence the molecule's thermal stability?
The stability of the benzoic acid ring is a direct result of the electronic and steric interplay between its substituents.
-
Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These are electron-donating groups. They increase the electron density on the aromatic ring, which can facilitate the electrophilic displacement of the carboxyl group, thereby promoting decarboxylation.[1][6]
-
Fluoro (-F) Group: The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which would typically stabilize the carboxylate anion and strengthen the C-C bond, thus hindering decarboxylation.[7] However, its ortho position to the carboxylic acid introduces significant steric hindrance. This can force the -COOH group to twist out of the plane of the benzene ring, disrupting resonance stabilization between the ring and the carboxyl group, which may alter its reactivity.[7][8]
The net effect is a delicate balance. While the fluorine atom provides some inductive stabilization, the combined electron-donating nature of the methoxy and methyl groups, coupled with potential steric strain, makes the molecule susceptible to thermal degradation.
Q3: What are the ideal storage conditions for this intermediate to ensure long-term stability?
To minimize degradation, intermediates like this should be stored under controlled conditions.[9] The primary concerns are temperature, atmosphere, and light.
-
Temperature: Store at reduced temperatures. For short-term storage (days to weeks), refrigeration (2-8 °C) is recommended. For long-term storage (months), storage in a freezer (-20 °C or lower) is preferable.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[10] This displaces atmospheric moisture and oxygen. Moisture can potentially lead to hydrolysis of related intermediates (like esters or amides), while oxygen can be a concern for other reactive functional groups.[11]
-
Container: Use a tightly sealed, amber glass vial or a container opaque to light to prevent potential photochemical degradation. Ensure the container cap is lined with a chemically resistant material.
Q4: Can I purify this compound using distillation?
While possible, distillation should be approached with extreme caution due to the risk of thermal decarboxylation. If distillation is necessary, it must be performed under high vacuum to lower the boiling point significantly. A short-path distillation apparatus is recommended to minimize the residence time of the compound at high temperatures. Before attempting distillation, it is crucial to perform a thermal analysis (TGA/DSC) to determine the onset temperature of decomposition.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experimentation.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield in High-Temperature Reaction | 1. Thermal Decarboxylation: The reaction temperature exceeds the decomposition threshold of the intermediate.[2] | Solution: • Lower the reaction temperature. Investigate if a more active catalyst or a different solvent could facilitate the reaction at a milder temperature. • Minimize reaction time. Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. • Consider alternative synthetic routes that avoid harsh thermal conditions.[12][13] |
| Product Degradation During Solvent Removal (Rotary Evaporation) | 1. High Bath Temperature: The water bath temperature is too high, causing decomposition.2. Localized Overheating: The solid product is being heated directly after the solvent has evaporated. | Solution: • Use the lowest possible water bath temperature that allows for efficient solvent removal. A temperature below 40-50 °C is generally advisable. • Do not allow the flask to rotate dry in the heated bath for an extended period. Remove it as soon as the bulk solvent is gone and complete the drying under vacuum at room temperature. |
| Appearance of New Impurity Spot (TLC) After Work-up | 1. Acid/Base Catalyzed Decomposition: Residual acid or base from a previous step is catalyzing decarboxylation or other side reactions during the work-up.2. Hydrolysis: If the intermediate is an ester or amide derivative, it may be hydrolyzing back to the carboxylic acid.[11] | Solution: • Ensure that any aqueous work-up steps include a neutralization wash (e.g., with saturated sodium bicarbonate if acidic, or dilute HCl if basic) to bring the pH to ~7 before solvent removal. • Work quickly and at reduced temperatures (e.g., using an ice bath) during extractions and washes to minimize the contact time with aqueous acidic or basic solutions. |
| Compound Discolors or Changes Physical State During Storage | 1. Slow Decomposition: The storage conditions are inadequate, leading to slow degradation over time.2. Air/Moisture Sensitivity: The compound may be slowly reacting with atmospheric components. | Solution: • Review and implement the ideal storage conditions outlined in FAQ #3.[9] • Before sealing for long-term storage, ensure the compound is completely dry and free of residual solvents. • Re-test the purity of older batches before use to confirm their integrity. |
Part 3: Recommended Protocols & Workflows
Adherence to standardized protocols is critical for reproducibility and for preserving the integrity of the intermediate.
Protocol 1: Thermal Stability Assessment via TGA/DSC
This protocol provides a method to determine the decomposition temperature, which is essential before performing any high-temperature operations.
Objective: To determine the onset temperature of thermal decomposition for 3-Fluoro-2-methoxy-6-methylbenzoic acid.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the dried intermediate into a standard aluminum TGA pan.
-
Instrument Setup (TGA):
-
Place the pan into the Thermogravimetric Analyzer.
-
Purge the furnace with an inert gas (Nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 30 °C.
-
-
Thermal Program:
-
Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the weight percent as a function of temperature.
-
The onset of decomposition is the temperature at which significant weight loss begins. This temperature should be considered the upper limit for any synthetic or purification step. A safety margin of 20-30 °C below this onset temperature is recommended.
-
Protocol 2: Troubleshooting Workflow for Low Reaction Yield
This workflow provides a logical sequence for diagnosing yield issues where thermal instability is suspected.
Caption: Decision workflow for troubleshooting low yields.
References
- How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Proton
- Manion, J. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3).
- (PDF)
- Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (n.d.).
- The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide - Benchchem. (n.d.).
- Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA. (n.d.).
- Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination | Australian Journal of Chemistry | ConnectSci. (2013).
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. (2020).
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
- Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (2013).
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.).
- Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. (2017).
- Acidic strength of para substituted benzoic acids - Chemistry Stack Exchange. (2015).
- New methodology for the synthesis of fluorinated arom
- Degradation of benzoic acid and its derivatives in subcritical w
- The thermal decomposition of benzoic acid - ResearchG
- How to Store and Handle Lab Chemicals Safely - Som
- Standard Operating Procedure for Chemical Handling and Storage - NY Cre
- (PDF)
- Chemical Handling and Storage - Environmental Health and Safety - Iowa St
- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame. (2022).
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties | MDPI [mdpi.com]
- 9. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 12. connectsci.au [connectsci.au]
- 13. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
Technical Support Center: Purification of 3-Fluoro-2-methoxy-6-methylbenzoic acid
Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with highly substituted fluorinated aromatics.
Purifying crude 3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS 1427395-63-8)[1] presents unique challenges. The synthesis of this compound typically relies on the Directed Ortho Metalation (DoM) of a fluoro-methoxy-toluene precursor followed by a CO₂ quench[2]. The electronic and steric interplay of the fluoro, methoxy, and methyl substituents can lead to specific, stubborn impurities. This guide will help you understand the chemical causality behind these impurities and provide self-validating protocols to eliminate them.
Troubleshooting FAQs: Mechanistic Analysis & Solutions
Q1: My crude product contains a significant amount of unreacted starting material. How do I efficiently remove it without losing my product?
-
Analysis & Causality: Incomplete lithiation during the DoM step leaves behind neutral, highly non-polar starting material (e.g., 4-fluoro-3-methoxytoluene). Because the target compound is a carboxylic acid with a pKa of approximately 3.8, we can exploit this massive polarity differential.
-
Solution: Perform an acid-base extraction[3]. By treating the crude mixture with aqueous NaOH, you convert the benzoic acid into its highly water-soluble sodium salt. We recommend using toluene rather than ethyl acetate for the organic wash; toluene's lower polarity prevents the partial solubilization of the sodium benzoate salt, ensuring a strict phase boundary where separation represents absolute chemical states.
Q2: NMR analysis shows contamination with a regioisomeric benzoic acid. Acid-base extraction didn't remove it. What is the mechanistic reason, and how do I fix it?
-
Analysis & Causality: Regioisomers occur when the alkyllithium base deprotonates an unintended position on the aromatic ring[4]. Since both the product and the impurity are carboxylic acids, their pKa values are nearly identical, rendering acid-base extraction useless. However, the position of the methoxy and fluoro groups drastically alters the molecule's ability to form intramolecular hydrogen bonds. This subtle electronic shift changes the crystal lattice energy.
-
Solution: Selective recrystallization[5]. By using a binary solvent system (Ethanol/Water), you can manipulate the dielectric constant of the medium. The target compound will nucleate and crystallize at a different temperature threshold than its regioisomer due to these differing hydrogen-bonding profiles.
Q3: I am detecting a highly polar impurity that streaks on TLC. LC-MS indicates a loss of 14 Da (demethylation). Why is this happening?
-
Analysis & Causality: This is a classic DoM side reaction. Strong bases like n-Butyllithium (n-BuLi) can act as nucleophiles if the temperature rises above -78°C, attacking the methyl group of the methoxy substituent via an Sₙ2 mechanism[4]. This cleaves the ether and generates a lithium phenoxide intermediate. Upon acidic workup, this becomes a phenolic impurity (3-fluoro-2-hydroxy-6-methylbenzoic acid).
-
Solution: Because the phenolic OH adds an additional hydrogen-bond donor, this impurity is significantly more polar. It can be removed via silica gel chromatography or by washing the organic extract with a mild bicarbonate solution (which deprotonates the carboxylic acid but leaves the weaker phenol protonated).
Quantitative Data: Impurity Profiling
Understanding the physicochemical properties of your mixture is critical for designing a purification strategy. The table below summarizes the metrics used to separate the target compound from common synthetic byproducts.
| Physicochemical Property / Metric | Target: 3-Fluoro-2-methoxy-6-methylbenzoic acid | Impurity A: Unreacted Precursor | Impurity B: Phenolic Byproduct | Impurity C: Regioisomer |
| Molecular Weight | 184.16 g/mol [6] | 140.15 g/mol | 170.14 g/mol | 184.16 g/mol |
| Acidic pKa (approx.) | ~3.8 (Carboxylic) | N/A (Neutral) | ~3.5 (COOH), ~9.5 (Phenolic) | ~3.9 (Carboxylic) |
| Relative Polarity (TLC R_f)* | 0.45 | 0.85 | 0.15 | 0.40 |
| Primary Removal Strategy | N/A (Product) | Acid-Base Extraction | Bicarbonate Wash / Chromatography | Selective Recrystallization |
*Note: TLC R_f values assume a mobile phase of Hexanes:EtOAc (7:3) with 1% Acetic Acid.
Experimental Workflows
Protocol A: Acid-Base Extraction (Removal of Neutral Impurities)
This protocol leverages pKa differentials to isolate the carboxylic acid[3].
-
Dissolution: Suspend the crude 3-Fluoro-2-methoxy-6-methylbenzoic acid mixture in toluene (10 mL/g of crude).
-
Basification: Add 1.0 M aqueous NaOH slowly while stirring until the aqueous phase reaches pH 10-11. The target acid deprotonates and migrates to the aqueous layer.
-
Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer (containing the product) into a clean Erlenmeyer flask.
-
Organic Wash: Wash the aqueous layer with an additional portion of toluene (5 mL/g) to ensure complete removal of the non-polar starting material. Discard the organic phases.
-
Acidification: Cool the aqueous phase in an ice bath to 0-5°C. Slowly add 6.0 M HCl dropwise with vigorous stirring until the pH reaches 2.0. The pure carboxylic acid will precipitate as a white solid[7].
-
Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold distilled water, and dry under vacuum.
-
Self-Validation Step: To validate the complete removal of the neutral impurity, spot the discarded organic phase on a TLC plate against a standard of the starting material. No UV-active spots should remain in the final aqueous phase before acidification.
Protocol B: Selective Recrystallization (Removal of Regioisomers)
This protocol exploits crystal lattice energies to separate structurally similar isomers[5].
-
Solvent Selection: Place the acid-base purified solid into a round-bottom flask. Add a minimal amount of boiling ethanol until the solid just dissolves.
-
Anti-Solvent Addition: Slowly add hot distilled water dropwise until the solution becomes faintly cloudy (indicating the saturation point).
-
Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. This slow cooling allows the target compound to form a stable crystal lattice, excluding regioisomers.
-
Crystallization: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield.
-
Filtration: Filter the purified crystals under vacuum and wash with a minimal volume of an ice-cold ethanol/water mixture.
-
Self-Validation Step: Confirm isomeric purity by taking a ¹H-NMR or ¹⁹F-NMR of the final crystals. The fluorine signal should appear as a single distinct peak, confirming the absence of regioisomers.
Visualizations
Workflow for the purification of 3-Fluoro-2-methoxy-6-methylbenzoic acid via extraction.
Mechanistic pathway of DoM synthesis highlighting the O-demethylation side reaction.
References
-
Title: Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus Source: researchgate.net URL: [Link]
-
Title: Access to Diarylmethanols by Wittig Rearrangement of ortho-, meta-, and para-Benzyloxy-N-Butylbenzamides Source: nih.gov URL: [Link]
- Source: google.com (Patents)
Sources
- 1. 6-bromo-3-methoxy-2-methylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Access to Diarylmethanols by Wittig Rearrangement of ortho-, meta-, and para-Benzyloxy-N-Butylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-6-chlorobenzoic Acid | High Purity | RUO [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Guide to the 1H NMR Interpretation of 3-Fluoro-2-methoxy-6-methylbenzoic acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth, predictive interpretation of the 1H NMR spectrum of 3-Fluoro-2-methoxy-6-methylbenzoic acid, a compound of interest in medicinal chemistry. By synergizing foundational NMR principles with comparative data from structurally related analogues and predictive algorithms, we will construct a detailed spectral map. This guide will not only predict the spectrum but also detail the requisite 2D NMR experiments, such as COSY and NOESY, to unequivocally validate the assignments, thereby providing a robust, self-validating analytical workflow.
The Molecular Subject: 3-Fluoro-2-methoxy-6-methylbenzoic acid
The subject of our analysis is 3-Fluoro-2-methoxy-6-methylbenzoic acid, a polysubstituted aromatic carboxylic acid. The strategic placement of a fluorine atom, a methoxy group, a methyl group, and a carboxylic acid function on the benzene ring creates a unique electronic and steric environment. This, in turn, gives rise to a distinctive 1H NMR spectrum, the interpretation of which requires a nuanced understanding of substituent effects, coupling phenomena, and through-space interactions.
Predicted 1H NMR Spectrum: A First Principles Approach
In the absence of an experimental spectrum for the title compound, we will construct a predicted spectrum based on established substituent chemical shift (SCS) effects, analysis of similar compounds, and data from NMR prediction software.[1][2][3][4][5]
Key Structural Features and Their Anticipated 1H NMR Signatures:
-
Aromatic Protons (H4 and H5): The benzene ring bears two vicinal protons. Their chemical shifts will be influenced by the electronic nature of the surrounding substituents. The carboxylic acid and fluorine are electron-withdrawing, while the methoxy and methyl groups are electron-donating.[6]
-
Methoxy Protons (-OCH3): This group will appear as a singlet, with its chemical shift influenced by the ortho-substituents.
-
Methyl Protons (-CH3): This will also be a singlet, with its chemical shift providing information about its steric and electronic environment.
-
Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is typically broad and far downfield. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Detailed Spectral Analysis and Assignment
Below is a detailed breakdown of the predicted 1H NMR spectrum of 3-Fluoro-2-methoxy-6-methylbenzoic acid.
Table 1: Predicted 1H NMR Data for 3-Fluoro-2-methoxy-6-methylbenzoic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| COOH | 10.0 - 13.0 | Broad Singlet | N/A | The acidic proton of a carboxylic acid typically appears as a broad singlet in a downfield region.[6] |
| H5 | 7.20 - 7.40 | Doublet of doublets | 3J(H-H) ≈ 8.0, 4J(H-F) ≈ 2.0 | This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing fluorine and carboxylic acid. It will be coupled to H4 (ortho) and the fluorine atom (meta). |
| H4 | 6.90 - 7.10 | Doublet of doublets | 3J(H-H) ≈ 8.0, 3J(H-F) ≈ 9.0 | This proton is ortho to the electron-withdrawing fluorine and meta to the electron-donating methoxy and methyl groups. It will exhibit ortho coupling to H5 and a larger ortho coupling to the fluorine atom. |
| OCH3 | 3.80 - 4.00 | Singlet | N/A | The methoxy group is ortho to the electron-withdrawing fluorine and the carboxylic acid, which will deshield it, shifting it downfield compared to an unsubstituted methoxybenzene. |
| CH3 | 2.40 - 2.60 | Singlet | N/A | The methyl group is ortho to the electron-donating methoxy group and the electron-withdrawing carboxylic acid. Its chemical shift will be a balance of these effects. |
Comparative Analysis with Structurally Related Compounds
To bolster our predictive analysis, we will compare the expected chemical shifts with experimental data from similar molecules.
-
2-Methoxy-6-methylbenzoic acid: The absence of the fluorine atom in this analogue would lead to a simpler aromatic region, with two doublets. The chemical shifts of the methoxy and methyl protons in this compound provide a baseline for understanding the steric and electronic environment in the ortho-ortho disubstituted system.
-
3-Fluoro-2-methoxybenzoic acid: This compound allows for the assessment of the electronic effect of the fluorine atom on the aromatic protons and the methoxy group without the influence of the C6-methyl group.
-
Substituted Benzoic Acids: A broader look at various substituted benzoic acids confirms the general trends in chemical shifts due to electron-donating and withdrawing groups.[6][7]
This comparative approach allows for a more refined prediction, grounding the theoretical interpretation in empirical data.
Experimental Validation: A Guide to 2D NMR Techniques
To experimentally verify the predicted assignments, a suite of 2D NMR experiments is indispensable. Below are the detailed protocols for these crucial experiments.
Experimental Protocol 1: 2D Homonuclear Correlation Spectroscopy (COSY)
The COSY experiment is fundamental for identifying scalar-coupled protons, which are typically separated by two to three bonds.[8][9] In our target molecule, this will definitively link the two aromatic protons, H4 and H5.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-2-methoxy-6-methylbenzoic acid in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Instrument Setup:
-
Acquire a standard 1D 1H NMR spectrum to determine the spectral width and transmitter offset.
-
Load a standard gradient-enhanced COSY (gCOSY) pulse sequence.[10]
-
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a 256x1024 data matrix.
-
Set the number of scans to 4 or 8 for sufficient signal-to-noise.
-
The relaxation delay should be set to 1.5 seconds.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Expected Outcome: A cross-peak will be observed between the signals assigned to H4 and H5, confirming their through-bond connectivity.
Experimental Protocol 2: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)
The NOESY experiment is crucial for identifying protons that are close in space, irrespective of their through-bond connectivity.[11][12] This will be instrumental in confirming the relative positions of the substituents.
Methodology:
-
Sample Preparation: Use the same sample prepared for the COSY experiment.
-
Instrument Setup:
-
Load a standard phase-sensitive gradient-enhanced NOESY pulse sequence.[13]
-
-
Acquisition Parameters:
-
Use the same spectral width as the COSY experiment.
-
Acquire a 256x2048 data matrix.
-
Set the number of scans to 16 or 32 due to the typically weaker NOE signals.[14]
-
The relaxation delay should be at least 1.5 times the longest T1 of the protons.
-
Crucially, set the mixing time (d8) to a value appropriate for a small molecule, typically between 400-800 ms, to allow for the buildup of NOE.[15]
-
-
Processing:
-
Apply a sine-bell or a shifted sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Expected Outcome and Structural Confirmation:
-
A cross-peak between the methoxy protons (-OCH3) and H5 would confirm their spatial proximity, which is expected due to the ortho relationship.
-
A cross-peak between the methyl protons (-CH3) and H5 will also be observed, confirming the arrangement of these groups.
-
A strong NOE between the methoxy protons (-OCH3) and the methyl protons (-CH3) would indicate a through-space interaction due to their placement on adjacent carbons, which can be sterically crowded.
Visualizing the Logic: Structure and Key Interactions
To visually summarize the structural relationships and the expected key NMR correlations, the following diagrams are provided.
Caption: Molecular structure of 3-Fluoro-2-methoxy-6-methylbenzoic acid.
Caption: Key COSY and NOESY correlations for structural elucidation.
Conclusion
This guide provides a comprehensive framework for the interpretation of the 1H NMR spectrum of 3-Fluoro-2-methoxy-6-methylbenzoic acid. By integrating predictive methods with a robust experimental validation plan utilizing 2D NMR techniques, researchers can confidently elucidate the structure of this and other similarly complex molecules. The principles and protocols outlined herein serve as a valuable resource for scientists engaged in the critical task of molecular characterization in drug discovery and development.
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A Multi-Technique Spectroscopic Guide for the Structural Validation of 3-Fluoro-2-methoxy-6-methylbenzoic Acid
For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The synthesis of a novel compound, such as 3-Fluoro-2-methoxy-6-methylbenzoic acid, is incomplete without a rigorous and multi-faceted analytical validation. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this target molecule, grounded in fundamental principles and practical application. We will primarily focus on Infrared (IR) Spectroscopy as a rapid and informative first-pass analysis, complemented by the more detailed structural insights provided by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
The Role of IR Spectroscopy: A Molecular Vibration Fingerprint
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch, bend, or rock. This results in a spectrum that serves as a unique "fingerprint" for the molecule. For a multi-functionalized aromatic compound like 3-Fluoro-2-methoxy-6-methylbenzoic acid, the IR spectrum provides immediate, confirmatory evidence for the presence of its key structural components.
The decision to use Attenuated Total Reflectance (ATR) FTIR is a deliberate one, driven by efficiency and sample integrity. For a solid powder, ATR requires minimal to no sample preparation, eliminating the time-consuming process of creating KBr pellets and the risk of sample modification, allowing the material to be recovered and used for other analyses.[1][2]
Expected IR Absorption Peaks for 3-Fluoro-2-methoxy-6-methylbenzoic Acid
The following table summarizes the predicted IR absorption bands for our target molecule. These predictions are based on established group frequency data for carboxylic acids, aromatic compounds, ethers, and organofluorine compounds.[3]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Interpretation |
| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) | This very broad and characteristic band arises from the extensive intermolecular hydrogen bonding between carboxylic acid dimers.[3] Its presence is a strong primary indicator of the -COOH group and it will likely overlap with the C-H stretching region. |
| 2900-3000 | Medium, Sharp | C-H Stretch (Aliphatic -CH₃) | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group. |
| 3000-3100 | Medium-Weak, Sharp | C-H Stretch (Aromatic) | The C-H bonds on the benzene ring vibrate at a slightly higher frequency than aliphatic C-H bonds.[4] |
| 1680-1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) | This is one of the most intense and recognizable peaks in the spectrum. Its position is slightly lowered from a simple aliphatic carboxylic acid due to conjugation with the aromatic ring, which imparts more single-bond character to the C=O bond. |
| 1580-1610 & 1450-1500 | Medium-Strong | C=C Stretch (Aromatic Ring) | These two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring, confirming the aromatic core. |
| 1250-1320 | Strong | C-O Stretch (Carboxylic Acid & Aryl Ether) | This region will likely contain overlapping strong signals. One from the C-O single bond of the carboxylic acid and another from the asymmetric C-O-C stretch of the methoxy (aryl ether) group.[3] |
| 1000-1100 | Strong | C-F Stretch & C-O-C Stretch (Aryl Ether) | A strong absorption is expected here due to the highly polar C-F bond. This may overlap with the symmetric C-O-C stretch from the methoxy group. |
| ~800-900 | Medium-Strong | C-H Out-of-Plane Bend (Aromatic) | The position of this band is often diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,4-tetrasubstituted ring, a medium to strong band is expected in this region. |
Complementary Techniques for Unambiguous Validation
While IR spectroscopy confirms the presence of functional groups, it does not provide a complete picture of the atomic connectivity or the precise chemical environment of each atom. For this, we turn to NMR and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Fluoro-2-methoxy-6-methylbenzoic acid, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
-
¹H NMR: Will confirm the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. We expect to see signals for the two aromatic protons, the methoxy protons, and the methyl protons, each with characteristic chemical shifts and splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: Will show a signal for each unique carbon atom in the molecule. The chemical shifts provide information about the electronic environment of each carbon.
-
¹⁹F NMR: This is a highly sensitive technique with a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[5][6] It will show a single resonance for the fluorine atom, and its coupling to nearby protons (³JHF and ⁴JHF) will be invaluable for confirming its position on the aromatic ring.[7]
Table 2: Predicted NMR Data for 3-Fluoro-2-methoxy-6-methylbenzoic Acid Predicted in CDCl₃. Actual shifts may vary.
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~11-13 | Broad Singlet | Carboxylic Acid (-COOH ) |
| ~7.0-7.5 | Doublet of doublets | Aromatic H | |
| ~6.8-7.2 | Doublet of doublets | Aromatic H | |
| ~3.9 | Singlet | Methoxy (-OCH ₃) | |
| ~2.5 | Singlet | Methyl (-CH ₃) | |
| ¹³C NMR | ~165-170 | Singlet | Carboxylic Carbon (C OOH) |
| ~155-160 | Doublet (¹JCF) | C -F | |
| ~110-140 | Multiple Signals | Other Aromatic C | |
| ~55-60 | Singlet | Methoxy Carbon (-OC H₃) | |
| ~20-25 | Singlet | Methyl Carbon (-C H₃) | |
| ¹⁹F NMR | -110 to -140 | Multiplet | Aromatic F |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. Using a hard ionization technique like Electron Ionization (EI), the molecule is fragmented in a reproducible way, providing a characteristic pattern.
Molecular Weight: C₉H₉FO₃ = 184.17 g/mol
Table 3: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Predicted Fragment | Interpretation |
| 184 | [M]⁺ | Molecular Ion Peak . Its presence confirms the molecular weight. |
| 169 | [M - CH₃]⁺ | Loss of the methyl radical from the methoxy or ring position. |
| 167 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group, a common fragmentation for benzoic acids.[8] |
| 153 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 139 | [M - COOH]⁺ | Loss of the entire carboxyl group. |
| 121 | [M - COOH - H₂O]⁺ | Subsequent loss of water, potentially from an ortho effect rearrangement.[9] |
Integrated Validation Workflow
The validation of a newly synthesized compound should follow a logical progression, using each technique to build upon the data from the last.
Experimental Protocols
Protocol 1: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.[10]
-
Sample Application: Place a small amount of the solid 3-Fluoro-2-methoxy-6-methylbenzoic acid powder onto the crystal surface.
-
Apply Pressure: Use the built-in pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.[1]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-20 mg of the solid sample.[11]
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the sample is fully dissolved.[12][13]
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and then acquire the ¹H, ¹³C, and ¹⁹F spectra according to pre-defined experimental parameters.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for a pure solid or via a Gas Chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This causes an electron to be ejected from the molecule, forming a radical cation known as the molecular ion (M⁺).[15][16]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments in characteristic patterns.
-
Mass Analysis: The ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Conclusion
The structural validation of 3-Fluoro-2-methoxy-6-methylbenzoic acid is a clear example of the synergy between different spectroscopic techniques. IR spectroscopy provides a rapid and essential confirmation of the constituent functional groups. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through fragmentation patterns. Finally, multi-nuclear NMR spectroscopy provides the definitive, high-resolution evidence of the atomic framework, allowing for the complete and unambiguous assignment of the chemical structure. By following this integrated analytical workflow, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications.
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NMR Sample Preparation. Bruker. [Link]
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Tsedev, N., & Galkin, M. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Analytical and Bioanalytical Chemistry, 404(5), 1435–1451. [Link]
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Smith, M. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]
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Smith, M. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. [Link]
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Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]
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Cobas, C., et al. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 7(2), 1153-1160. [Link]
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Dembitsky, V. M., & Gloriozova, T. A. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]
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19Fluorine NMR. University of Ottawa. [Link]
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Mass spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
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Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]
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2-Fluoro-6-methoxybenzoic acid. PubChem. [Link]
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Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]
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Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac. [Link]
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Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
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Watson, D. (2020). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]
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Mass Spectrometry Tutorial. University of Illinois Urbana-Champaign. [Link]
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How does a fragment with a m/z ratio of 94 form when benzoic acid breaks down? Chemistry Stack Exchange. [Link]
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2-Methoxybenzoic acid, 2-fluoro-.alpha.-methylbenzyl ester. SpectraBase. [Link]
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Boyd, S., & Kirkwood, J. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Agilent. [Link]
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Yildirim, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. [Link]
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Benzoic acid, 3-methoxy-4-methyl-. NIST WebBook. [Link]
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3,6-difluoro-2-methoxybenzoic acid. PubChemLite. [Link]
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A Comparative Guide to the Synthetic Validation of 3-Fluoro-2-methoxy-6-methylbenzoic Acid
This guide provides an in-depth comparative analysis of two primary synthetic strategies for the regioselective synthesis of 3-Fluoro-2-methoxy-6-methylbenzoic acid, a potentially valuable building block in medicinal and materials science. We move beyond simple protocol recitation to explore the underlying mechanistic principles, offering field-proven insights to inform your experimental design. The objective is to equip researchers, chemists, and drug development professionals with a robust framework for selecting and executing the most efficient and scalable synthetic route.
Retrosynthetic Analysis and Strategic Overview
The target molecule, 3-Fluoro-2-methoxy-6-methylbenzoic acid, presents a specific polysubstituted aromatic pattern that demands high regiochemical control. A retrosynthetic analysis points to two primary bond disconnections for forming the carboxylic acid moiety: a C-C bond formation via carboxylation of an organometallic intermediate.
This leads to two logical and well-established synthetic approaches:
-
Route A: Directed ortho-Metalation (DoM): This strategy leverages the powerful directing ability of the methoxy group to selectively activate a specific C-H bond for deprotonation and subsequent carboxylation. It is a highly convergent and elegant approach for constructing substituted aromatics.
-
Route B: Grignard Reagent Carboxylation: This classic organometallic approach involves the formation of an arylmagnesium halide from a corresponding aryl halide, followed by reaction with carbon dioxide. While fundamentally sound, its overall efficiency is highly dependent on the accessibility of the required haloaromatic precursor.
This guide will dissect both routes, providing detailed protocols, mechanistic discussions, and a head-to-head comparison of their performance based on yield, purity, scalability, and operational complexity.
Synthesis Route A: Directed ortho-Metalation (DoM)
Principle and Rationale
Directed ortho-metalation (DoM) is a premier strategy for the regioselective functionalization of aromatic rings.[1][2] The reaction relies on a directing metalation group (DMG) which coordinates to an organolithium base (e.g., n-butyllithium), delivering the deprotonation event to the adjacent ortho position.[2][3] The methoxy group (OMe) is a moderately strong DMG, capable of effectively directing lithiation.[1][4]
For our target molecule, the strategic starting material is 2-fluoro-5-methylanisole . The methoxy group at C1 directs lithiation to its two ortho positions, C2 and C6. The C2 position is already substituted with a fluorine atom, leaving the C-H bond at C6 as the sole site for deprotonation. This inherent selectivity makes DoM an exceptionally precise tool for this transformation, minimizing the formation of isomeric byproducts. The subsequent reaction of the generated aryllithium intermediate with carbon dioxide, an electrophile, installs the desired carboxylic acid group.[5][6]
Experimental Workflow: DoM
Caption: Workflow for the DoM synthesis route.
Detailed Experimental Protocol: DoM
Materials:
-
2-Fluoro-5-methylanisole (1.0 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 equiv), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide (CO₂), as dry ice pellets
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (approx. 0.2 M relative to substrate).
-
Add the starting material, 2-fluoro-5-methylanisole (1.0 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 equiv) via syringe, followed by the dropwise addition of n-BuLi (1.2 equiv) over 15 minutes. The choice of a strong base like n-BuLi is critical for efficient deprotonation.[1] The addition of TMEDA enhances the reactivity of the organolithium base.[1]
-
Stir the resulting solution at -78 °C for 2 hours. The low temperature is crucial for maintaining the stability of the aryllithium intermediate and preventing side reactions.
-
While maintaining the temperature at -78 °C, carefully add crushed dry ice pellets in portions until the reaction mixture is saturated. The use of solid CO₂ provides the electrophilic source for carboxylation.[7]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography to yield the final product.
Synthesis Route B: Grignard Reagent Carboxylation
Principle and Rationale
The carboxylation of a Grignard reagent is a cornerstone reaction in organic synthesis for preparing carboxylic acids from organic halides.[8] The process involves two main steps: the formation of a highly nucleophilic organomagnesium halide (the Grignard reagent) followed by its reaction with carbon dioxide.[7]
This route requires a specific starting material: 1-bromo-3-fluoro-2-methoxy-6-methylbenzene . The C-Br bond is converted into a C-MgBr bond, which then acts as the nucleophile to attack CO₂. While reliable, the primary challenge of this route is not the Grignard reaction itself, but the potentially multi-step and lower-yielding synthesis of the required bromo-aromatic precursor. This can add significant length and reduce the overall efficiency compared to the more convergent DoM approach.
Experimental Workflow: Grignard Carboxylation
Caption: Workflow for the Grignard synthesis route.
Detailed Experimental Protocol: Grignard Carboxylation
Materials:
-
1-Bromo-3-fluoro-2-methoxy-6-methylbenzene (1.0 equiv)
-
Magnesium (Mg) turnings (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂), a single crystal for initiation
-
Carbon dioxide (CO₂), as dry ice pellets
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a condenser and under an inert atmosphere, add magnesium turnings (1.5 equiv).
-
Add a small volume of anhydrous THF and a single crystal of iodine. The iodine helps to activate the magnesium surface to initiate the reaction.
-
Gently heat the flask until the brown color of the iodine disappears, indicating activation.
-
Prepare a solution of the aryl bromide (1.0 equiv) in anhydrous THF. Add a small portion of this solution to the activated magnesium.
-
Once the exothermic reaction begins (observe bubbling), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add crushed dry ice pellets in portions, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for at least 3 hours.
-
Quench the reaction by the slow, careful addition of 1 M HCl.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product via recrystallization or column chromatography.
Comparative Analysis and Recommendation
To provide an objective comparison, we evaluate both routes based on key performance indicators relevant to research and development environments.
| Metric | Route A: Directed ortho-Metalation | Route B: Grignard Carboxylation | Rationale |
| Overall Yield | Typically Good to Excellent (70-90%) | Moderate to Good (50-75%) | DoM is highly regioselective, leading to fewer byproducts. Grignard yield is often limited by side reactions (e.g., Wurtz coupling) and precursor synthesis. |
| Purity | High | Moderate to High | The high selectivity of DoM often results in a cleaner crude product, simplifying purification. |
| Number of Steps | 1 (from precursor) | 2+ (synthesis of bromo-precursor + Grignard/carboxylation) | DoM offers superior step economy by directly functionalizing a C-H bond. |
| Scalability | Moderate | Good | Grignard reactions are generally robust and scalable. Large-scale DoM requires careful management of cryogenic conditions and pyrophoric reagents. |
| Reagent Cost | Moderate | Low to Moderate | Organolithium reagents are more expensive than magnesium. However, the cost of the multi-step synthesis for the aryl bromide in Route B can offset this. |
| Safety & Handling | High Hazard | Moderate Hazard | Requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-BuLi. Grignard formation is exothermic but generally less hazardous than handling n-BuLi. |
Discussion of Causality and Field Insights
From a strategic standpoint, Route A (Directed ortho-Metalation) is the superior method for the synthesis of 3-Fluoro-2-methoxy-6-methylbenzoic acid. Its primary advantage lies in its exceptional regiochemical control and step economy. By leveraging the directing ability of the methoxy group, it bypasses the need for a pre-functionalized starting material (like an aryl bromide), directly converting a readily available C-H bond into the target functional group. This convergence is a hallmark of modern, efficient organic synthesis.
While the Grignard reaction (Route B) is a workhorse of synthetic chemistry, its application here is hampered by the accessibility of the required precursor. The synthesis of 1-bromo-3-fluoro-2-methoxy-6-methylbenzene would likely involve multiple steps, eroding the overall yield and efficiency of the sequence. Therefore, Route B is only viable if this specific bromo-aromatic is commercially available or can be synthesized in high yield via a simple procedure.
The primary trade-off for the elegance of Route A is the operational complexity. The use of pyrophoric n-butyllithium and cryogenic temperatures requires specialized equipment and handling procedures. However, for the synthesis of complex, polysubstituted aromatics in a research or early development setting, these are standard and manageable conditions.
Conclusion and Final Recommendation
For the laboratory-scale synthesis of 3-Fluoro-2-methoxy-6-methylbenzoic acid, the Directed ortho-Metalation (DoM) strategy (Route A) is unequivocally recommended. It offers a highly regioselective, convergent, and high-yielding pathway that exemplifies modern synthetic efficiency. The investment in establishing the necessary handling procedures for organolithium chemistry is well-justified by the superior outcome in terms of yield, purity, and step economy.
References
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Wikipedia. Directed ortho metalation. Available from: [Link]
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Mortier, J. 07- DIRECTED ORTHO METALATION. Unblog.fr. Available from: [Link]
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Ontosight AI. 2-Methoxy-6-methylbenzoic Acid Overview. Available from: [Link]
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PMC. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. Available from: [Link]
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UV-Vis Spectroscopic Profiling of 3-Fluoro-2-methoxy-6-methylbenzoic Acid: A Comparative Guide
Executive Summary
In advanced pharmaceutical synthesis and materials science, highly functionalized benzoic acid derivatives serve as critical structural motifs. 3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS: 1427395-63-8) is a complex, multi-substituted aromatic building block. Understanding its Ultraviolet-Visible (UV-Vis) absorption profile is essential for reaction monitoring, purity determination, and predicting its behavior in biological assays.
This guide provides an objective, mechanistic comparison of the UV-Vis spectral properties of 3-Fluoro-2-methoxy-6-methylbenzoic acid against foundational alternatives: unsubstituted benzoic acid, 3-fluorobenzoic acid, and 2-methoxybenzoic acid. By dissecting the interplay of steric hindrance and electronic modulation, we establish a robust framework for its analytical characterization.
Mechanistic Causality: Steric vs. Electronic Effects (E-E-A-T Analysis)
To understand the UV-Vis spectrum of 3-Fluoro-2-methoxy-6-methylbenzoic acid, one must move beyond empirical observation and analyze the underlying quantum mechanical and structural causality. The absorption spectra of substituted benzoic acids are governed by two competing forces: electronic (Hammett) effects and steric inhibition of resonance [1].
The Baseline: Coplanarity in Benzoic Acid
Unsubstituted benzoic acid exhibits a strong primary absorption band (the B-band) at approximately 230 nm[1]. This intense π→π∗ transition is fundamentally dependent on the coplanarity of the carboxyl group ( −COOH ) with the benzene ring, which allows for extended π -conjugation[2].
Steric Inhibition of Resonance (The Ortho Effect)
In 3-Fluoro-2-methoxy-6-methylbenzoic acid, the carboxyl group is flanked by two ortho substituents: a methoxy group at the 2-position and a methyl group at the 6-position. This 2,6-disubstitution creates severe steric clash. To relieve this steric strain, the carboxyl group is forced to rotate out of the plane of the aromatic ring.
-
Causality: The loss of coplanarity breaks the extended conjugated system. Consequently, the molecule exhibits a pronounced hypsochromic (blue) shift and a dramatic reduction in the molar absorptivity ( ϵ ) of the primary B-band compared to unsubstituted benzoic acid[1].
Electronic Modulation (Inductive and Mesomeric Effects)
While steric effects dominate the primary B-band, the secondary C-band (~270–285 nm) is highly sensitive to the electronic nature of the substituents[3].
-
The 3-fluoro group exerts a strong electron-withdrawing inductive effect ( −I ), which lowers the pKa of the acid and alters the electron density of the aromatic ring[4].
-
The 2-methoxy group acts as a strong electron-donating group via resonance ( +M mesomeric effect). This localized electron donation typically induces a bathochromic (red) shift in the secondary absorption bands, pushing the C-band toward the 280 nm region[3].
Mechanistic pathway of steric and electronic effects on the UV-Vis spectrum.
Comparative Data Analysis
The table below synthesizes the structural and optical properties of the target compound alongside standard reference alternatives. This data allows researchers to anticipate spectral shifts when substituting standard building blocks with highly hindered derivatives.
| Compound | Substitution Pattern | Primary Band ( λmax B-band) | Secondary Band ( λmax C-band) | Molar Absorptivity ( ϵ ) Trend |
| Benzoic Acid | None (Baseline) | ~230 nm | ~273 nm | High (Coplanar conjugation) |
| 3-Fluorobenzoic Acid | Meta ( −I effect) | ~228 nm | ~275 nm | High (Coplanar conjugation) |
| 2-Methoxybenzoic Acid | Ortho ( +M effect) | ~235 nm | ~285 nm | Moderate (Partial steric twist) |
| 3-Fluoro-2-methoxy-6-methylbenzoic acid | Di-ortho + Meta | ~215-220 nm | ~280 nm | Low (Severe steric inhibition) |
Note: Exact λmax values are highly solvent-dependent. Aqueous complexation and deprotonation of these ligands progress simultaneously with pH changes, yielding blue-shifted absorption spectra in the UV region for the carboxylate forms compared to the protonated acids[3].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in spectroscopic data, a single UV-Vis scan is insufficient. The following protocol is designed as a self-validating system . It utilizes the Henderson-Hasselbalch principle and the Beer-Lambert law to internally verify the integrity of the sample and the instrument[4].
Reagents & Equipment
-
Analyte: 3-Fluoro-2-methoxy-6-methylbenzoic acid (Purity ≥ 98%).
-
Solvents: HPLC-grade Methanol, 0.1 M HCl (protonated state), and 0.1 M NaOH (deprotonated state)[4].
-
Equipment: Double-beam UV-Vis spectrophotometer, matched quartz cuvettes (10 mm path length).
Step-by-Step Methodology
-
Preparation of Stock Solutions: Dissolve precisely weighed analyte in HPLC-grade methanol to create a 1.0 mM stock solution.
-
pH-Controlled Dilution: Prepare two distinct working sets. Dilute the stock to a final concentration of 20 µM using 0.1 M HCl for Set A (fully protonated carboxylic acid) and 0.1 M NaOH for Set B (fully deprotonated carboxylate)[4].
-
Baseline Correction: Perform a rigorous baseline zeroing using the exact solvent matrix (HCl or NaOH) in both the reference and sample cuvettes to eliminate solvent background noise.
-
Spectral Scanning: Scan the solutions from 200 nm to 400 nm. Identify the wavelengths of maximum absorbance for both the protonated and deprotonated species[4].
-
Self-Validation (Linearity Check): Prepare a serial dilution (5, 10, 20, 30, 40 µM) in a buffered solution. Measure the absorbance at the identified λmax .
-
Validation Gate: Plot Absorbance vs. Concentration. The protocol is validated only if the linear regression yields an R2≥0.999 . Any deviation indicates molecular aggregation, excimer formation, or instrument saturation, requiring immediate recalibration.
-
-
Isosbestic Point Determination: Overlay the spectra of the acid and base forms. The presence of sharp isosbestic points confirms that the system contains only two absorbing species in equilibrium, validating the purity of the sample[5].
Self-validating experimental workflow for UV-Vis spectroscopic analysis.
References
-
Forbes, W. F., et al. "LIGHT ABSORPTION STUDIES: PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES." Canadian Journal of Chemistry. [Link]
-
Kamath, B. V., et al. "Ultraviolet absorption spectra: Some substituted benzoic acids." Scilit / Journal of Chemical Technology & Biotechnology.[Link]
-
"Spectroscopic Study on Aqueous Uranyl(VI) Complexes with Methoxy- and Methylbenzoates: Electronic and Steric Effects of the Substituents." Inorganic Chemistry, ACS Publications. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2-methoxy-6-methylbenzoic acid
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. This guide provides a detailed, procedural framework for the proper disposal of 3-Fluoro-2-methoxy-6-methylbenzoic acid (CAS No. 106428-05-1), ensuring the safety of laboratory personnel and the protection of our environment. While specific safety data for this exact compound is limited, a robust disposal plan can be expertly formulated by examining analogous chemical structures and adhering to universal principles of laboratory waste management.
Hazard Assessment and Characterization
The foundational principle of chemical disposal is to treat all waste as hazardous until confirmed otherwise.[1] For 3-Fluoro-2-methoxy-6-methylbenzoic acid, we can infer its likely hazard profile from structurally similar fluorinated and methylated benzoic acid derivatives.
Based on data from these analogs, the compound should be handled as a substance that:
A critical consideration is the presence of a fluorine atom. Uncontrolled thermal decomposition or improper incineration can lead to the release of highly toxic and corrosive gases, such as gaseous hydrogen fluoride (HF).[4] This potential underscores the necessity for disposal via a licensed and certified facility equipped for high-temperature incineration of halogenated organic compounds.
Table 1: Inferred Hazard Profile
| Hazard Class | Category | Primary Concern | Source Analogs |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | Causes skin irritation | 3-Fluoro-2-methylbenzoic acid, 4-Fluoro-2-methoxybenzoic Acid[2] |
| Serious Eye Damage/Irritation | 2/2A | Causes serious eye irritation | 3-Fluoro-4-methoxybenzoic acid, 3-Fluorobenzoic acid[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory tract irritation | 4-Fluoro-3-methylbenzoic acid, 3-Fluorobenzoic acid[3][4] |
| Hazardous Decomposition Products | N/A | Risk of Hydrogen Fluoride (HF) gas upon combustion | 3-Fluorobenzoic acid[4] |
Immediate Safety & Handling Protocols
Prior to any handling or disposal procedure, the implementation of appropriate safety measures is mandatory. These protocols are designed to minimize exposure risk.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, a laboratory coat, and closed-toe shoes.[5]
-
Engineering Controls: All handling of solid 3-Fluoro-2-methoxy-6-methylbenzoic acid should occur within a certified chemical fume hood to prevent the inhalation of dust particles.[5] Ensure that safety showers and eyewash stations are readily accessible.[2][6]
-
First-Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[2][7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2][6]
-
Step-by-Step Disposal Procedure
The proper disposal of 3-Fluoro-2-methoxy-6-methylbenzoic acid is a systematic process that ensures regulatory compliance and safety.
Step 1: Waste Classification The generator of the chemical waste is legally responsible for determining if it is a hazardous waste.[2][8] Based on the inferred hazards of being a skin, eye, and respiratory irritant, this compound must be classified as hazardous waste. Consult your institution's Environmental Health & Safety (EHS) office and local, state, and federal regulations (e.g., EPA RCRA guidelines in the United States) for specific waste codes.[8][9]
Step 2: Waste Segregation Proper segregation prevents dangerous chemical reactions.
-
Collect waste 3-Fluoro-2-methoxy-6-methylbenzoic acid in a dedicated container for solid halogenated organic waste .
-
Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents or strong bases.[4][8][10]
-
Keep solid and liquid waste in separate containers.[11]
Step 3: Containerization and Labeling The integrity and labeling of the waste container are critical for safety.
-
Container: Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass bottle for solids) that is in good condition and has a securely sealing lid.[1][12]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-Fluoro-2-methoxy-6-methylbenzoic acid."
-
The primary hazards (e.g., "Irritant").
-
Relevant hazard pictograms.
-
The accumulation start date (the date the first particle of waste was added).
-
The name and contact information of the responsible researcher or laboratory.[11][12]
-
Step 4: On-Site Accumulation and Storage Temporary storage within the laboratory must be managed carefully.
-
Store the sealed waste container in a designated satellite accumulation area.[13]
-
This area should be under the control of the laboratory personnel, away from heat sources or direct sunlight, and not in a high-traffic location.[12]
-
Ensure the container is stored in secondary containment to control any potential spills.
Step 5: Final Disposal Final disposal must be handled by professionals.
-
Never dispose of this chemical down the drain or in the regular trash.[12][14]
-
Arrange for the pickup of the hazardous waste container through your institution's EHS department or a licensed chemical waste management contractor.[2][5]
-
The disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via controlled high-temperature incineration.
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
Protocol for a Small Solid Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Prevent Dust Formation: If safe to do so, you may gently moisten the spilled powder with a fine water mist to prevent it from becoming airborne.[14] Do not use a large amount of water that could wash the chemical into a drain.
-
Collect the Material: Carefully sweep or scoop the spilled solid into a suitable container.[2] Use tools that will not generate sparks. A HEPA-filter vacuum designed for chemical dust is also an option.[14]
-
Place in Waste Container: Transfer the collected material and any contaminated cleaning supplies (e.g., wipes, absorbent pads) into your labeled hazardous waste container.
-
Decontaminate Area: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision-making process for the safe management and disposal of 3-Fluoro-2-methoxy-6-methylbenzoic acid waste.
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- 2. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
